Product packaging for Methyl Oleate(Cat. No.:CAS No. 112-62-9)

Methyl Oleate

Cat. No.: B055201
CAS No.: 112-62-9
M. Wt: 296.5 g/mol
InChI Key: QYDYPVFESGNLHU-KHPPLWFESA-N
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Description

Methyl oleate, the methyl ester of oleic acid, is a high-purity monounsaturated fatty acid ester of significant utility in chemical and biochemical research. Its primary research value lies in its role as a key model compound and precursor. In the field of biofuels, this compound serves as a major component and a reliable surrogate for biodiesel, enabling studies on combustion efficiency, oxidative stability, and the optimization of transesterification processes. In cell biology and nutrition science, it is utilized as a source of oleic acid to investigate lipid metabolism, cellular signaling pathways, and the effects of monounsaturated fatty acids on membrane fluidity and function. Furthermore, its excellent solvent properties and low melting point make it a valuable component in the formulation of specialized lubricants, plasticizers, and surfactants for industrial applications research. The compound acts by integrating into lipid bilayers or serving as a substrate for enzymatic reactions, such as those catalyzed by lipases. This high-quality reagent is provided to support rigorous, reproducible scientific inquiry in these advanced areas.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O2 B055201 Methyl Oleate CAS No. 112-62-9

Properties

IUPAC Name

methyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-
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InChI Key

QYDYPVFESGNLHU-KHPPLWFESA-N
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Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC
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Molecular Formula

C19H36O2
Record name OLEIC ACID METHYL ESTER
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DSSTOX Substance ID

DTXSID5025811
Record name Methyl (9Z)-octadec-9-enoate
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Molecular Weight

296.5 g/mol
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Physical Description

Oleic acid methyl ester is a clear to amber liquid. Insoluble in water. (NTP, 1992), Liquid, Clear colorless to amber liquid; [Hawley] Colorless or pale yellow liquid; [MSDSonline]
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Record name 9-Octadecenoic acid (9Z)-, methyl ester
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Boiling Point

425.3 °F at 20 mmHg (NTP, 1992), 218.5 °C @ 20 mm Hg, Boiling point - 217 °C at 16 torr (decomposes)
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Solubility

Insoluble (NTP, 1992), Insol in water; miscible with ethyl alcohol, ether; sol in chloroform
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Density

0.8739 (NTP, 1992) - Less dense than water; will float, 0.8739 @ 20 °C
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Vapor Pressure

0.00000629 [mmHg], 6.29X10-6 at 25 °C
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Color/Form

Colorless to amber clear liquid

CAS No.

112-62-9, 61788-34-9
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Melting Point

-3.8 °F (NTP, 1992), -19.9 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate (C₁₉H₃₆O₂), the methyl ester of oleic acid, is a monounsaturated fatty acid ester that serves as a crucial building block in a diverse range of applications, from biofuels and lubricants to cosmetics and pharmaceuticals. Its unique combination of physical and chemical characteristics makes it a subject of significant interest in both academic research and industrial development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, complete with tabulated data, detailed experimental protocols, and visualizations of key chemical transformations.

Physical Properties of this compound

The physical properties of this compound are fundamental to its application and handling. These properties are summarized in the table below, followed by generalized experimental protocols for their determination.

Table 1: Physical Properties of this compound
PropertyValueUnitsConditions
Molecular Formula C₁₉H₃₆O₂--
Molecular Weight 296.49 g/mol -
Appearance Colorless to pale yellow liquid-Room Temperature
Odor Mild, fatty--
Density 0.874g/mL20 °C
Boiling Point 218°C20 mmHg
~351-353°C760 mmHg (with decomposition)
Melting Point -19.9 to -20°C-
Solubility in Water Insoluble-20 °C
Solubility in Organic Solvents Miscible-Ethanol, ether, chloroform
Refractive Index (n_D) 1.451 - 1.458-20 °C
Kinematic Viscosity ~5.7-7cSt (mm²/s)20 °C
Flash Point >110°CClosed Cup
Experimental Protocols for Physical Property Determination

The following are generalized protocols for determining the key physical properties of this compound, based on standard methodologies.

1. Density Measurement (Based on ASTM D4052)

  • Principle: This method utilizes a digital density meter that measures the oscillation period of a U-shaped tube filled with the sample. The density is calculated from this period.

  • Apparatus: Digital density meter, syringe for sample injection, constant temperature bath.

  • Procedure:

    • Calibrate the digital density meter with dry air and distilled water at the desired temperature (e.g., 20 °C).

    • Equilibrate the this compound sample to the measurement temperature.

    • Inject the sample into the U-tube of the density meter, ensuring no air bubbles are present.

    • Allow the reading to stabilize and record the density value.

    • Clean the U-tube with an appropriate solvent (e.g., ethanol or acetone) and dry it before the next measurement.

2. Boiling Point Determination (Based on ASTM D1078)

  • Principle: This method involves distilling a small sample of the liquid under controlled conditions to determine the temperature at which it boils at a specific pressure.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, pressure gauge (for vacuum distillation).

  • Procedure:

    • Place a measured volume of this compound into the distillation flask along with boiling chips.

    • Set up the distillation apparatus. For temperatures above 250 °C, vacuum distillation is recommended to prevent decomposition.

    • If performing vacuum distillation, connect the apparatus to a vacuum pump and reduce the pressure to the desired level (e.g., 20 mmHg).

    • Begin heating the flask and record the temperature at which the liquid begins to boil and a steady stream of condensate is observed.

    • Correct the observed boiling point to standard atmospheric pressure if necessary using a nomograph.

3. Melting Point Determination (Based on ASTM D5950)

  • Principle: This method involves cooling a sample until it solidifies and then slowly heating it while observing the temperature at which it transitions from a solid to a liquid.

  • Apparatus: Capillary tube melting point apparatus, thermometer.

  • Procedure:

    • Introduce a small amount of liquid this compound into a capillary tube.

    • Freeze the sample to a solid state.

    • Place the capillary tube in the melting point apparatus.

    • Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.

    • Record the temperature range from the point at which the first drop of liquid appears to when the entire sample becomes a clear liquid.

4. Water Solubility Determination (Based on OECD Guideline 105)

  • Principle: The flask method involves shaking a mixture of the test substance and water until saturation is reached, followed by the determination of the concentration of the substance in the aqueous phase.

  • Apparatus: Flask with a stirrer, constant temperature bath, analytical instrument for concentration measurement (e.g., GC-MS).

  • Procedure:

    • Add an excess amount of this compound to a known volume of distilled water in a flask.

    • Stir the mixture in a constant temperature bath (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Allow the mixture to settle, separating the aqueous phase from the undissolved this compound.

    • Carefully take a sample of the aqueous phase, ensuring no undissolved droplets are included.

    • Analyze the concentration of this compound in the aqueous sample using a suitable analytical method. Given its very low solubility, this will likely be below the detection limits of many standard methods.

5. Refractive Index Measurement (Based on ASTM D1218)

  • Principle: An Abbe refractometer is used to measure the refractive index of a liquid by observing the critical angle of refraction of a light beam passing through the sample.

  • Apparatus: Abbe refractometer with a constant temperature circulator, light source.

  • Procedure:

    • Calibrate the refractometer using a standard of known refractive index.

    • Ensure the prism surfaces are clean and dry.

    • Apply a few drops of the this compound sample to the lower prism.

    • Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

    • Adjust the instrument to bring the dividing line between the light and dark fields into the center of the crosshairs.

    • Read the refractive index from the instrument's scale.

6. Kinematic Viscosity Measurement (Based on ASTM D445)

  • Principle: This method measures the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

  • Apparatus: Calibrated glass capillary viscometer (e.g., Cannon-Fenske), constant temperature bath, stopwatch.

  • Procedure:

    • Select a viscometer for which the flow time will be within the recommended range (typically 200 to 1000 seconds).

    • Charge the viscometer with the this compound sample.

    • Place the viscometer in the constant temperature bath and allow it to equilibrate.

    • Using suction, draw the liquid level up above the upper timing mark.

    • Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.

    • Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

7. Flash Point Determination (Based on ASTM D93)

  • Principle: The Pensky-Martens closed-cup tester heats a sample in a closed cup, and a small flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.

  • Apparatus: Pensky-Martens closed-cup flash point tester.

  • Procedure:

    • Fill the test cup with this compound to the specified level.

    • Place the lid on the cup and begin heating and stirring at the prescribed rates.

    • At regular temperature intervals, apply the test flame by dipping it into the vapor space.

    • Record the temperature at which a distinct flash is observed inside the cup.

Chemical Properties of this compound

This compound's chemical reactivity is primarily dictated by its ester functional group and the carbon-carbon double bond in the oleic acid chain.

Key Chemical Reactions

1. Transesterification: This is a crucial reaction for the production of biodiesel. This compound can be produced by the transesterification of triglycerides (found in vegetable oils and animal fats) with methanol in the presence of a catalyst (typically a strong base like sodium hydroxide or a strong acid).[1][2] The reaction proceeds in a stepwise manner, converting triglycerides to diglycerides, then monoglycerides, and finally to glycerol and fatty acid methyl esters.[1]

Transesterification_Process Triglyceride Triglyceride Diglyceride Diglyceride Triglyceride->Diglyceride + Methanol - this compound Monoglyceride Monoglyceride Diglyceride->Monoglyceride + Methanol - this compound MethylOleate This compound (and other FAMEs) Glycerol Glycerol Monoglyceride->Glycerol + Methanol - this compound

Caption: Stepwise transesterification of a triglyceride to produce methyl esters and glycerol.

2. Oxidation: The double bond in the this compound molecule is susceptible to oxidation. This process can occur via autoxidation in the presence of air, leading to the formation of hydroperoxides, which can then decompose into a variety of secondary oxidation products like aldehydes and ketones.[3] This is a key consideration for the storage and stability of this compound and biodiesel.

Methyl_Oleate_Oxidation MethylOleate This compound (Unsaturated Chain) Initiation Initiation (e.g., light, heat, metal ions) Radical Alkyl Radical (R.) Initiation->Radical PeroxyRadical Peroxy Radical (ROO.) Radical->PeroxyRadical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH NewRadical New Alkyl Radical (R.) PeroxyRadical->NewRadical AnotherMethylOleate Another this compound Molecule (RH) Decomposition Decomposition Hydroperoxide->Decomposition NewRadical->PeroxyRadical + O2 SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->SecondaryProducts

Caption: Simplified free-radical mechanism for the autoxidation of this compound.

3. Hydrolysis: The ester linkage in this compound can be hydrolyzed back to oleic acid and methanol. This reaction is typically catalyzed by acids or bases. Base-catalyzed hydrolysis (saponification) is used in the production of soaps.

4. Hydrogenation: The double bond can be saturated through catalytic hydrogenation to produce methyl stearate, a saturated fatty acid methyl ester.

Experimental Protocols for Chemical Characterization and Reactions

1. Synthesis of this compound via Fischer Esterification

  • Principle: Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid (oleic acid) with an alcohol (methanol) to form an ester (this compound) and water. The reaction is reversible, so an excess of methanol is often used to drive the equilibrium towards the product side.[4]

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel.

  • Procedure:

    • To a round-bottom flask, add oleic acid and an excess of methanol.

    • Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 1-2 hours).

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Wash the mixture with water to remove excess methanol and acid, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

    • Wash again with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

    • Filter to remove the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

    • Purify the product by vacuum distillation.

2. Monitoring Oxidation

  • Principle: The extent of oxidation can be monitored by measuring the formation of primary oxidation products (hydroperoxides) or secondary oxidation products. The Rancimat method is an accelerated aging test that measures the induction period before rapid oxidation occurs.[3]

  • Apparatus: Rancimat instrument, reaction vessel, air pump, conductivity measuring cell.

  • Procedure:

    • Place a precise amount of the this compound sample into the reaction vessel.

    • Heat the sample to a constant high temperature (e.g., 110 °C) while bubbling a constant stream of purified air through it.

    • The volatile oxidation products are carried by the air stream into a measuring vessel containing distilled water.

    • The instrument continuously measures the conductivity of the water. A sharp increase in conductivity indicates the end of the induction period and the onset of rapid oxidation.

3. Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS is a powerful analytical technique for separating and identifying the components of a mixture. The gas chromatograph separates the components based on their boiling points and interactions with the stationary phase, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for its identification.

  • Apparatus: Gas chromatograph coupled to a mass spectrometer, capillary column suitable for fatty acid methyl ester analysis.

  • Procedure:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane).

    • Inject a small volume of the solution into the GC.

    • The sample is vaporized and carried by an inert gas through the capillary column, where separation occurs.

    • The separated components elute from the column and enter the mass spectrometer, where they are ionized and fragmented.

    • The mass spectrum of each component is recorded and can be compared to a library of known spectra for identification.

4. Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound. The chemical shifts, splitting patterns, and integration of the signals can be used to confirm the presence of specific functional groups and the overall structure of the molecule.

  • Apparatus: NMR spectrometer.

  • Procedure:

    • Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Place the sample in an NMR tube and insert it into the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra.

    • Process and analyze the spectra to identify the characteristic signals for the methyl ester group, the double bond, and the aliphatic chain. For example, in the ¹H NMR spectrum, the methoxy protons of the ester typically appear as a singlet around 3.6 ppm.[5][6][7]

5. Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

  • Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The resulting spectrum shows absorption bands at specific frequencies corresponding to the different functional groups present in the molecule.

  • Apparatus: FTIR spectrometer.

  • Procedure:

    • Place a drop of the liquid this compound sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Place the sample in the FTIR spectrometer and acquire the spectrum.

    • Analyze the spectrum for characteristic absorption bands, such as the C=O stretch of the ester group (around 1740 cm⁻¹) and the C=C stretch of the double bond (around 1655 cm⁻¹).

Conclusion

This compound is a versatile oleochemical with a well-defined set of physical and chemical properties that are critical to its wide-ranging applications. Understanding these properties and the methods used for their determination is essential for researchers, scientists, and drug development professionals working with this compound. The data and protocols presented in this guide offer a solid foundation for the effective utilization and further investigation of this compound in various scientific and industrial endeavors.

References

An In-depth Technical Guide to the Synthesis Pathways and Reaction Kinetics of Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for methyl oleate, a significant fatty acid methyl ester (FAME) with wide-ranging applications from biofuels to pharmaceuticals. The document delves into the reaction kinetics of these pathways, offering a comparative analysis of various catalytic systems. Detailed experimental protocols and visual representations of the synthesis routes are included to facilitate a deeper understanding and practical application of the discussed methodologies.

Introduction to this compound

This compound (C₁₉H₃₆O₂) is the methyl ester of oleic acid, a monounsaturated omega-9 fatty acid.[1] It is a colorless to amber, clear liquid with a faint fatty odor.[1] Its utility spans across numerous industries, where it serves as a detergent, emulsifier, wetting agent, stabilizer, and a key component in the production of biodiesel.[2] In the pharmaceutical and cosmetic industries, it is valued as a solvent and an emollient. The synthesis of high-purity this compound is therefore of significant interest.

Primary Synthesis Pathways

This compound is primarily synthesized through the esterification of oleic acid with methanol or the transesterification of triglycerides. The choice of pathway and catalyst system depends on factors such as the purity of the reactants, desired yield, and economic and environmental considerations.

Esterification of Oleic Acid

The direct esterification of oleic acid with methanol is a common and straightforward method for producing this compound. This reversible reaction is typically catalyzed by an acid to achieve practical reaction rates.

Reaction: Oleic Acid + Methanol ⇌ this compound + Water

Various catalysts can be employed for this reaction, including homogeneous mineral acids (e.g., sulfuric acid), heterogeneous solid acids, and enzymes (lipases).

  • Homogeneous Acid Catalysis: While effective in achieving high conversion rates, mineral acids like sulfuric acid present challenges such as equipment corrosion and the generation of acidic wastewater, which requires neutralization and treatment.[2]

  • Heterogeneous Acid Catalysis: Solid acid catalysts, such as ion-exchange resins and sulfonated materials, offer a more environmentally friendly alternative. They are non-corrosive, easily separated from the reaction mixture, and can be reused, simplifying the purification process.[3][4]

  • Enzymatic Catalysis (Lipase-catalyzed Esterification): The use of lipases as biocatalysts offers a green and highly specific route to this compound synthesis.[5] These reactions are often conducted under milder conditions and produce high-purity products. However, the cost and stability of the enzyme can be limiting factors.[6] A simple second-order kinetic model has been shown to accurately describe this process.[5]

  • Photocatalytic Esterification: An emerging method involves the use of photocatalysts, such as titanium dioxide (TiO₂), under UV irradiation. This technique has demonstrated high conversion rates under mild temperature conditions.[7][8]

Transesterification of Triglycerides

Transesterification is the reaction of a triglyceride (from vegetable oils or animal fats) with an alcohol (methanol) to form fatty acid methyl esters and glycerol. This process is central to the production of biodiesel.[9]

Reaction: Triglyceride + 3 Methanol ⇌ 3 Fatty Acid Methyl Esters + Glycerol

The reaction proceeds in a stepwise manner, forming diglycerides and monoglycerides as intermediates.[10]

  • Alkali-Catalyzed Transesterification: Homogeneous alkali catalysts, such as sodium hydroxide or potassium hydroxide, are widely used in industry due to their high reaction rates. However, this process is sensitive to the presence of free fatty acids and water, which can lead to soap formation and reduce the catalyst's effectiveness.[4]

  • Acid-Catalyzed Transesterification: Acid catalysts can be used for feedstocks with high free fatty acid content, as they catalyze both esterification and transesterification simultaneously. However, the reaction rates are generally slower than with alkali catalysts.[11]

  • Enzymatic Transesterification: Lipases can also be used to catalyze the transesterification of triglycerides. This method is tolerant of high free fatty acid and water content in the feedstock.[6]

  • Supercritical Methanol: This non-catalytic method involves reacting the triglyceride with methanol at supercritical conditions (high temperature and pressure).[12][13] The process is fast and tolerant to impurities, but the high energy requirements are a significant drawback.[11]

Reaction Kinetics

The kinetics of this compound synthesis are influenced by several factors, including temperature, molar ratio of reactants, catalyst type and concentration, and the presence of mass transfer limitations.

Kinetic Models

The esterification of oleic acid is often described by a reversible second-order kinetic model.[14] For photocatalytic esterification, the Langmuir-Hinshelwood model has been successfully applied.[7] The transesterification of triglycerides is a more complex, three-step reversible reaction, and its kinetics are modeled accordingly.[15]

Activation Energy

The activation energy (Ea) is a critical parameter that reflects the temperature sensitivity of the reaction rate. Lower activation energies indicate that the reaction can proceed efficiently at lower temperatures. The activation energy for the esterification of oleic acid varies significantly depending on the catalyst used. For example, values ranging from 32.62 kJ/mol to 121.6 kJ/mol have been reported for different catalytic systems.[3][14]

Quantitative Data Summary

The following table summarizes key quantitative data from various studies on this compound synthesis, providing a basis for comparison of different methodologies.

Synthesis PathwayCatalystTemp. (°C)Methanol/Oleic Acid Molar RatioCatalyst LoadingReaction Time (h)Yield/Conversion (%)Activation Energy (kJ/mol)Reference
EsterificationSulfuric Acid6840:12 wt%0.58845.51[16]
Esterification4-dodecylbenzenesulfonic acid-----58.5 (forward), 63.4 (reverse)[3][14]
EsterificationRelite CFS (ion-exchange resin)85-5-10 g---[4]
EsterificationP-SBA-151002:14.3%8--[3]
EsterificationZinc Acetate (subcritical methanol)2204:11.0 wt%19532.62[14]
Esterification12-tungstophosphoric acid/kaolin10030:1-0.25>9744.75[14]
EsterificationCS-SO3H7515:13 wt%395.7-[17]
Photocatalytic EsterificationTiO₂ + UVA5555:120% w/w498-[7][8]
Enzymatic EsterificationImmobilized Lipase551.5:10.75 wt%7298-[18]
Transesterification (Supercritical Methanol)None3006:1-0.594-[12]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound synthesis.

Protocol for Acid-Catalyzed Esterification of Oleic Acid

Materials:

  • Oleic acid

  • Methanol

  • Sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Hexane (for extraction)

Apparatus:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Thermometer

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Add a defined amount of oleic acid to the three-necked flask.

  • Add the desired molar ratio of methanol to the flask.

  • While stirring, slowly add the sulfuric acid catalyst (e.g., 1% w/w of oleic acid).

  • Heat the mixture to the desired reaction temperature (e.g., 65°C) under reflux and maintain for the specified reaction time (e.g., 2 hours).

  • After the reaction, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add hexane to extract the this compound.

  • Wash the organic layer with a sodium bicarbonate solution to neutralize the excess acid, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude this compound.

  • The progress of the reaction can be monitored by taking aliquots at different time intervals and determining the acid value by titration.[19][20]

Protocol for Lipase-Catalyzed Esterification of Oleic Acid

Materials:

  • Oleic acid

  • Methanol

  • Immobilized lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

Apparatus:

  • Shaking incubator or stirred-tank reactor

  • Centrifuge

  • Filtration setup

Procedure:

  • Combine oleic acid and methanol in the desired molar ratio in a reaction vessel.[18][21]

  • Add the immobilized lipase (e.g., 0.75 wt% of total reactants).[18][21]

  • If water removal is desired to shift the equilibrium towards product formation, add activated molecular sieves.[18][21]

  • Incubate the reaction mixture at the optimal temperature for the lipase (e.g., 55°C) with constant agitation for the required duration (e.g., 48-72 hours).[18][21]

  • Monitor the reaction progress by titrating the residual free fatty acid content.[21]

  • After the reaction, separate the immobilized lipase and molecular sieves by centrifugation and/or filtration. The enzyme can be washed and reused.[18]

  • If necessary, remove any unreacted methanol by vacuum evaporation.[18]

Protocol for Transesterification of Triglycerides using Supercritical Methanol

Materials:

  • Triglyceride source (e.g., vegetable oil)

  • Methanol

Apparatus:

  • High-pressure, high-temperature batch reactor

  • Heating system with temperature control

  • Pressure gauge

Procedure:

  • Charge the batch reactor with the triglyceride and methanol at the desired molar ratio (e.g., 1:6).[12]

  • Seal the reactor and heat it to the target supercritical temperature (e.g., 300°C).[12] The pressure will increase due to the heating of the reactants.

  • Maintain the reaction at the set temperature and pressure for the specified duration (e.g., 30 minutes).[12]

  • After the reaction, rapidly cool the reactor to quench the reaction.

  • Collect the product mixture, which will consist of a methyl ester phase and a glycerol-rich phase.

  • Separate the two phases by gravity settling or centrifugation.

  • Purify the methyl ester phase to remove residual methanol and glycerol.

Visualizations

The following diagrams illustrate the core synthesis pathways and a general experimental workflow.

Esterification_Pathway OA Oleic Acid MO This compound OA->MO Esterification MeOH Methanol MeOH->MO MO->OA Hydrolysis H2O Water H2O->OA Catalyst Catalyst (Acid, Lipase, etc.) Catalyst->MO

Caption: Direct esterification of oleic acid with methanol.

Transesterification_Pathway TG Triglyceride MeOH1 + Methanol DG Diglyceride TG->DG k1 DG->TG k-1 MO1 + this compound MeOH2 + Methanol MG Monoglyceride DG->MG k2 MG->DG k-2 MO2 + this compound MeOH3 + Methanol Glycerol Glycerol MG->Glycerol k3 Glycerol->MG k-3 MO3 + this compound Catalyst Catalyst (Alkali, Acid, Lipase) Catalyst->DG Catalyst->MG Catalyst->Glycerol

Caption: Stepwise transesterification of triglycerides.

Experimental_Workflow start Start reactants 1. Charge Reactants (Oleic Acid/Triglyceride + Methanol) start->reactants catalyst 2. Add Catalyst reactants->catalyst reaction 3. Reaction under Controlled Conditions (Temperature, Time, Agitation) catalyst->reaction monitoring 4. Monitor Reaction Progress (e.g., Titration, Chromatography) reaction->monitoring separation 5. Product Separation (Neutralization, Washing, Phase Separation) reaction->separation monitoring->reaction Continue Reaction purification 6. Purification (Solvent Removal, Distillation) separation->purification analysis 7. Product Analysis (Yield, Purity) purification->analysis end End analysis->end

Caption: General experimental workflow for this compound synthesis.

References

The Role of Methyl Oleate in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of oleic acid, serves as a valuable tool in the study of lipid metabolism. While oleic acid is the biologically active molecule, this compound is often used in experimental settings due to its stability and solubility. Once introduced into a biological system, it is readily hydrolyzed to oleic acid, a ubiquitous monounsaturated fatty acid that plays a central role in energy storage, membrane structure, and cellular signaling. This technical guide provides an in-depth overview of the role of this compound (and its active form, oleate) in lipid metabolism studies, with a focus on its effects on key signaling pathways, detailed experimental protocols, and quantitative data.

Data Presentation: Quantitative Effects of Oleate on Lipid Metabolism

The following tables summarize the quantitative effects of oleate treatment on gene expression related to lipid metabolism in various studies. These tables provide a clear comparison of how oleate influences key metabolic pathways at the transcriptional level.

Table 1: Effect of Oleate Treatment on Genes Involved in Fatty Acid Uptake and Transport

GeneCell Type/ModelOleate ConcentrationDuration of TreatmentFold Change vs. ControlReference
CD36NCTC 14690.5 mM OA/0.25 mM PA24 h~1.5[1]
FABP1NCTC 14690.5 mM OA/0.25 mM PA24 h~2.0[1]
FATP2NCTC 14690.5 mM OA/0.25 mM PA24 h~1.8[1]
FATP5NCTC 14690.5 mM OA/0.25 mM PA24 h~1.7[1]

OA: Oleic Acid; PA: Palmitic Acid

Table 2: Effect of Oleate Treatment on Genes Involved in De Novo Lipogenesis

GeneCell Type/ModelOleate ConcentrationDuration of TreatmentFold Change vs. ControlReference
SREBP-1cNCTC 14690.5 mM OA/0.25 mM PA24 h~0.6[1]
ACC1NCTC 14690.5 mM OA/0.25 mM PA24 h~0.7[1]
FASNNCTC 14690.5 mM OA/0.25 mM PA24 h~0.8[1]
SCD1NCTC 14690.5 mM OA/0.25 mM PA24 h~0.5[1]
SREBP-1cHepG20.5 mM24 hIncreased nuclear form[2]
FASNAML120.5 mM24 hNo significant change[3]
SCD-1AML120.5 mM24 hDecreased[3]

OA: Oleic Acid; PA: Palmitic Acid

Table 3: Effect of Oleate Treatment on Genes Involved in Fatty Acid Oxidation

GeneCell Type/ModelOleate ConcentrationDuration of TreatmentFold Change vs. ControlReference
PPARαAML12 (SREBP1c siRNA)0.5 mM24 hIncreased[3]
CPT1aMouse Liver (in vivo)High Oleic Acid Diet-Upregulated[4]
ACOX1Mouse Liver (in vivo)High Oleic Acid Diet-Upregulated[4]

Signaling Pathways Modulated by Oleate

Oleate is a key signaling molecule that regulates lipid metabolism primarily through the activation of two major nuclear receptors: Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Signaling

PPARα is a ligand-activated transcription factor that plays a critical role in promoting fatty acid oxidation. Oleate, as a fatty acid, can serve as a ligand for PPARα. The activation of PPARα leads to the upregulation of genes involved in the uptake, activation, and β-oxidation of fatty acids.[5][6][7]

PPARa_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oleate Oleate PPARa PPARα Oleate->PPARa RXR RXR PPARa->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to FAO_Genes Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) PPRE->FAO_Genes Upregulates Transcription Fatty_Acid_Oxidation Increased Fatty Acid Oxidation FAO_Genes->Fatty_Acid_Oxidation Hydrolysis->Oleate

Caption: Oleate-mediated activation of the PPARα signaling pathway.

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) Signaling

SREBP-1c is a master transcriptional regulator of de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. The regulation of SREBP-1c by oleate is complex. While some studies suggest that unsaturated fatty acids can suppress SREBP-1c processing, others indicate that oleate is essential for SREBP-1c activity and nuclear accumulation, particularly in the context of stearoyl-CoA desaturase-1 (SCD1) deficiency.[2][8][9] This activation leads to the expression of lipogenic genes.

SREBP1c_Signaling cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus pSREBP1c precursor SREBP-1c SCAP SCAP pSREBP1c->SCAP Complex Formation pSREBP1c_golgi precursor SREBP-1c SCAP->pSREBP1c_golgi S1P S1P S2P S2P S1P->S2P Cleavage nSREBP1c_golgi nSREBP-1c S2P->nSREBP1c_golgi nSREBP1c_nucleus nuclear SREBP-1c nSREBP1c_golgi->nSREBP1c_nucleus Translocation pSREBP1c_golgi->S1P Cleavage SRE SRE nSREBP1c_nucleus->SRE Binds to Lipogenic_Genes Lipogenic Genes (e.g., FASN, SCD1, ACC) SRE->Lipogenic_Genes Upregulates Transcription DNL De Novo Lipogenesis Lipogenic_Genes->DNL Oleate Oleate Oleate->SCAP Promotes Transport to Golgi

Caption: Oleate-mediated activation of the SREBP-1c signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound (oleate) in lipid metabolism studies.

Protocol 1: In Vitro Treatment of Hepatocytes with Oleate

This protocol describes the preparation of oleate solutions and the treatment of hepatocyte cell lines, such as HepG2, to study its effects on lipid accumulation and gene expression.[10][11][12]

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sodium oleate (or oleic acid)

  • Sterile phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Culture in DMEM supplemented with 10% FBS.

  • Preparation of Oleate-BSA Complex:

    • Prepare a stock solution of sodium oleate in sterile water.

    • Prepare a stock solution of fatty acid-free BSA in DMEM.

    • To prepare the final treatment medium, dilute the sodium oleate stock into the BSA-containing DMEM to the desired final concentration (e.g., 0.5 mM). The molar ratio of oleate to BSA is typically between 2:1 and 6:1.

    • Incubate the oleate-BSA solution at 37°C for at least 1 hour to allow for complex formation.

  • Cell Treatment:

    • After the cells have reached the desired confluency, remove the growth medium and wash the cells once with sterile PBS.

    • Add the prepared oleate-BSA treatment medium to the cells. Include a control group treated with DMEM containing BSA only.

    • Incubate the cells for the desired duration (e.g., 24 hours).

  • Downstream Analysis: Following treatment, cells can be harvested for various analyses, including:

    • Lipid Accumulation: Stain with Oil Red O to visualize lipid droplets.[12]

    • Gene Expression Analysis: Extract RNA for qRT-PCR or microarray analysis to quantify changes in the expression of target genes.

    • Protein Analysis: Extract protein for Western blotting to analyze changes in protein levels.

Protocol 2: Lipidomics Analysis of Oleate-Treated Cells

This protocol outlines a general workflow for the extraction and analysis of lipids from cells treated with oleate to obtain a comprehensive lipid profile.[13][14][15]

1. Lipid Extraction (Folch Method):

  • Harvest oleate-treated and control cells.

  • Homogenize the cell pellet in a chloroform:methanol mixture (2:1, v/v).

  • Add water to the homogenate to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Sample Preparation for Mass Spectrometry:

  • Resuspend the dried lipid extract in an appropriate solvent for mass spectrometry analysis (e.g., methanol/chloroform).

  • Consider derivatization (e.g., methylation to form fatty acid methyl esters - FAMEs) depending on the analytical platform and target lipids.

3. Mass Spectrometry Analysis:

  • Analyze the lipid extract using a mass spectrometer, often coupled with liquid chromatography (LC-MS) for separation of lipid species.

  • Commonly used techniques include shotgun lipidomics (direct infusion) or targeted lipidomics (monitoring specific lipid classes).[16]

4. Data Analysis:

  • Process the raw mass spectrometry data to identify and quantify individual lipid species.

  • Perform statistical analysis to identify significant differences in the lipid profiles between oleate-treated and control samples.

Experimental and Data Analysis Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on lipid metabolism in a cell-based model.

Experimental_Workflow cluster_preparation I. Preparation cluster_experiment II. Experiment cluster_analysis III. Analysis cluster_data IV. Data Interpretation Cell_Culture Cell Culture (e.g., HepG2) Treatment Treat Cells with Oleate-BSA Cell_Culture->Treatment Oleate_Prep Prepare Oleate-BSA Complex Oleate_Prep->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction LC_MS LC-MS Analysis Lipid_Extraction->LC_MS qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR Western_Blot Western Blot Protein_Extraction->Western_Blot Lipidomics_Data Lipidomics Data Analysis LC_MS->Lipidomics_Data Gene_Expression_Data Gene Expression Analysis qRT_PCR->Gene_Expression_Data Protein_Expression_Data Protein Expression Analysis Western_Blot->Protein_Expression_Data Pathway_Analysis Pathway Analysis & Integration Lipidomics_Data->Pathway_Analysis Gene_Expression_Data->Pathway_Analysis Protein_Expression_Data->Pathway_Analysis

Caption: A typical workflow for studying the effects of this compound.

Conclusion

This compound, through its conversion to oleic acid, is a powerful tool for dissecting the intricate regulation of lipid metabolism. Its ability to modulate key signaling pathways, such as PPARα and SREBP-1c, makes it an essential compound for researchers investigating metabolic diseases like non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and interpreting studies aimed at understanding the multifaceted role of this important fatty acid in cellular and systemic lipid homeostasis.

References

Methyl Oleate: A Comprehensive Technical Guide to its Commercial and Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl oleate, the methyl ester of oleic acid, is a versatile and biodegradable fatty acid methyl ester (FAME) with a wide array of applications across diverse industries. This technical guide provides an in-depth analysis of its commercial and industrial uses, focusing on its roles as a lubricant, solvent, surfactant intermediate, and its applications in agriculture and cosmetics. The document further explores its synthesis, presents detailed experimental protocols for its key applications, and summarizes its physicochemical and performance properties in tabular format. Additionally, it delves into the known biological signaling pathways of its parent compound, oleic acid, offering insights into potential areas of investigation for this compound in drug development.

Physicochemical and Performance Properties of this compound

This compound's utility is underpinned by its distinct physical and chemical characteristics. These properties make it a suitable replacement for petroleum-based products in various formulations.

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₉H₃₆O₂[1][2][3]
Molecular Weight 296.49 g/mol [1][2][3]
Appearance Colorless to pale yellow liquid[3][4]
Odor Faint, fatty odor[3]
Density 0.874 g/mL at 20°C[2][5]
Melting Point -12 °C to -20 °C[4][6]
Boiling Point 218 °C at 20 mmHg[2][5]
Flash Point >110 °C[7]
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether)[4][8]
Refractive Index 1.448 - 1.454 at 20°C[2][7]
CAS Number 112-62-9[2][3]
Table 2: Performance Data of this compound in Lubricant and Biodiesel Applications
ApplicationPerformance MetricValue/ObservationReference(s)
Lubricant Lubricity (Four-Ball EP LWI)Can be formulated to achieve at least 130[9]
Extreme Pressure (Four-Ball EP Weld Point)Can be formulated to achieve at least 620 kg[9]
Extreme Pressure (Falex EP, ASTM D3233)Can be formulated to achieve at least 4500 lbs[9]
Lubricity of Mixed Oleic Acid Esters (Δf)86.57% reduction in friction coefficient at room temperature[10]
High-Temperature Lubricity of Mixed Oleic Acid Esters (Δf after hot rolling at 180°C)89.56% reduction in friction coefficient[10]
Biodiesel Kinematic Viscosity at 40°C~4.6 mm²/s[11]
Cetane NumberReduction observed in blends with n-heptanol[12]
Emissions (in blends)Reduced soot and NOx emissions compared to pure diesel[12]

Commercial and Industrial Applications

This compound's favorable properties, including its high flash point, low volatility, excellent solvency, and biodegradability, have led to its widespread adoption in numerous industrial sectors.[13]

  • Lubricants and Metalworking Fluids: this compound serves as a lubricity additive and a base oil in the formulation of biodegradable lubricants and metalworking fluids.[2][4][9] It enhances the film strength and load-carrying capacity of these fluids.[9]

  • Solvents and Cleaners: Its excellent solvency power makes it an effective and environmentally friendly alternative to petroleum-based solvents in paints, coatings, adhesives, and industrial cleaning formulations.[6][13]

  • Surfactants and Detergents: this compound is a key intermediate in the synthesis of various surfactants, particularly methyl ester sulfonates (MES), which are used in laundry detergents and cleaning products.[14][15][16]

  • Agrochemicals: It is utilized as a solvent, co-solvent, and oil carrier in pesticide and herbicide formulations, particularly in emulsifiable concentrates (ECs).[6][13] Its use can enhance the stability and spreadability of these formulations.[13]

  • Cosmetics and Personal Care: In cosmetic formulations, this compound functions as an emollient, skin-conditioning agent, and solvent, imparting a smooth and soft feel to creams and lotions.[4][17][18]

  • Pharmaceuticals and Drug Delivery: It is explored as a solvent and carrier for drug formulations, potentially enhancing the bioavailability of lipophilic active pharmaceutical ingredients.[2]

  • Research and Development: In a laboratory setting, this compound is used as a chromatographic reference standard for the analysis of fatty acid methyl esters.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its formulation into key industrial products.

Synthesis of this compound

This protocol is adapted from a solvent-free enzymatic synthesis method.[5][13]

Materials:

  • Oleic acid

  • Methanol

  • Immobilized lipase (e.g., Lipozyme® 435)

  • Molecular sieves (3 Å), activated

  • Baffled Erlenmeyer flasks

  • Shaking incubator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Activate the molecular sieves by drying at 250°C for 16 hours.

  • In a baffled Erlenmeyer flask, combine oleic acid and methanol at a molar ratio of 1:1.5.

  • Add the immobilized lipase at a concentration of 0.75 wt% of the total reactants.

  • Add activated molecular sieves in 50% excess relative to their water adsorption capacity.

  • Incubate the reaction mixture in a shaking incubator at 55°C and 170 rpm for 48-72 hours.

  • Monitor the reaction progress by titrating the residual free fatty acid content.

  • Upon completion, centrifuge the mixture at 8000 g for 10 minutes to separate the lipase and molecular sieves.

  • Filter the supernatant to remove any fine particles.

  • Remove the excess unreacted methanol using a rotary evaporator under vacuum to obtain the final this compound product.

This protocol is based on a conventional acid-catalyzed esterification process.[19][20]

Materials:

  • Oleic acid

  • Methanol

  • Sulfuric acid (concentrated)

  • Reaction vessel with a reflux condenser and overhead stirrer

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5%)

  • Brine solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • In the reaction vessel, combine oleic acid and methanol. The molar ratio of methanol to oleic acid can range from 3:1 to 6:1.

  • Slowly add concentrated sulfuric acid as a catalyst (typically 1-2% by weight of oleic acid) while stirring.

  • Heat the mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours with continuous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield this compound.

Formulation of an Agrochemical Emulsifiable Concentrate (EC)

This protocol outlines the preparation of a stable emulsifiable concentrate using this compound as a solvent.[13][21][22]

Materials:

  • Active ingredient (e.g., a pesticide or herbicide)

  • This compound (solvent)

  • Surfactant blend (e.g., a mix of non-ionic and anionic surfactants)

  • Antifoam agent (optional)

  • Homogenizer or high-speed stirrer

Procedure:

  • In a suitable vessel, dissolve the active ingredient in this compound under stirring until a homogenous solution is obtained.

  • In a separate container, prepare the surfactant blend. A typical blend might consist of ethoxylated alcohols and calcium dodecylbenzene sulfonate.

  • Slowly add the surfactant blend to the active ingredient-methyl oleate solution while continuously stirring.

  • If required, add a small amount of an antifoam agent.

  • Homogenize the mixture using a high-speed stirrer until a clear and stable emulsifiable concentrate is formed.

  • Evaluation:

    • Emulsion Stability: Dilute the EC in water at the desired concentration (e.g., 1:100) and observe for any phase separation, creaming, or sedimentation over a 24-hour period.

    • Cold Test: Store the EC at a low temperature (e.g., 0°C) for a specified period and check for crystallization or phase separation.

    • Accelerated Storage Stability: Store the EC at an elevated temperature (e.g., 54°C) for 14 days and evaluate its physical and chemical properties.

Representative Metalworking Fluid Formulation

This protocol provides a general guideline for formulating a semi-synthetic metalworking fluid using this compound as a lubricity additive.[23][24][25]

Materials:

  • Base oil (e.g., naphthenic or paraffinic mineral oil)

  • This compound (lubricity additive)

  • Emulsifier package (anionic and non-ionic surfactants)

  • Corrosion inhibitor (e.g., alkanolamines, sodium sulfonates)

  • Extreme pressure (EP) additive (e.g., sulfurized or phosphorus-based compounds)

  • Biocide

  • Antifoaming agent

  • Water

Procedure:

  • In a blending vessel, add the base oil.

  • With moderate stirring, add the this compound, emulsifier package, corrosion inhibitor, and EP additive.

  • Continue mixing until a homogenous oil-phase concentrate is formed.

  • Add the biocide and antifoaming agent and mix thoroughly.

  • To create the final metalworking fluid, slowly add the oil-phase concentrate to water (typically at a 5-10% concentration) with constant agitation to form a stable emulsion.

  • Evaluation:

    • Emulsion Stability: Observe the diluted fluid for phase separation over time.

    • Lubricity Testing: Evaluate using standard methods like the Four-Ball EP test (ASTM D2783) or Falex Pin and Vee Block test (ASTM D3233).

    • Corrosion Resistance: Conduct cast iron chip tests (ASTM D4627) or other relevant corrosion tests.

    • Foaming Characteristics: Assess foaming tendency using a graduated cylinder and aeration.

Synthesis of a Methyl Ester Sulfonate (MES) Surfactant

This protocol describes the conversion of this compound into a methyl ester sulfonate, a common anionic surfactant.[15][26]

Materials:

  • This compound

  • Sodium bisulfite (NaHSO₃)

  • Aluminum oxide (Al₂O₃) catalyst

  • Reaction vessel with a stirrer, thermometer, and condenser

  • Heating mantle

Procedure:

  • In the reaction vessel, combine this compound and sodium bisulfite. A typical molar ratio of methyl ester to sodium bisulfite is 1:1.5.

  • Add the aluminum oxide catalyst (e.g., 1% w/w of this compound).

  • Heat the reaction mixture to 100°C with continuous stirring.

  • Maintain the reaction at this temperature for approximately 4.5 hours.

  • After the reaction, the resulting product is a mixture containing the methyl ester sulfonate.

  • The crude product can be purified and neutralized as required for its final application.

  • Evaluation: The performance of the resulting surfactant can be assessed by measuring its surface tension, critical micelle concentration (CMC), and detergency performance.

Biological Signaling Pathways of Oleic Acid (Parent Compound of this compound)

While direct research on the signaling pathways of this compound is limited, extensive studies on its parent compound, oleic acid, provide valuable insights into its potential biological activities. It is important to note that the esterification of oleic acid to this compound alters its chemical properties, which may influence its biological interactions. The following information is based on the known effects of oleic acid.

Oleic acid has been shown to modulate several key signaling pathways involved in metabolism and inflammation:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: Oleic acid can influence the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[1]

  • Insulin Signaling Pathway: Oleic acid plays a complex role in insulin signaling. While chronic exposure to high levels of certain fatty acids can lead to insulin resistance, oleic acid has also been shown to have protective effects against palmitate-induced insulin resistance in some cellular models.[1][12]

  • Hypoxia-Inducible Factor (HIF) Pathway: Oleic acid can regulate genes that are also controlled by the hypoxia signaling pathway.[1]

  • Peroxisome Proliferator-Activated Receptors (PPARs): Oleic acid is a known ligand for PPARs, which are nuclear receptors that play a crucial role in lipid and glucose metabolism.[11][19][27][28][29] Activation of PPARα by oleate can protect pancreatic β-cells from dysfunction.[28]

  • G-Protein Coupled Receptor 40 (GPR40/FFAR1): Long-chain fatty acids like oleic acid are natural ligands for GPR40, a receptor that potentiates glucose-stimulated insulin secretion from pancreatic β-cells.[8][9][14][30][31]

Visualizations

Diagram 1: General Workflow for this compound Synthesis

cluster_0 Inputs cluster_1 Reaction cluster_2 Purification cluster_3 Output Oleic Acid Oleic Acid Esterification Esterification Oleic Acid->Esterification Methanol Methanol Methanol->Esterification Catalyst Catalyst Catalyst->Esterification Separation Separation Esterification->Separation Crude Product Washing Washing Separation->Washing Drying Drying Washing->Drying This compound This compound Drying->this compound cluster_0 Receptors cluster_1 Signaling Cascades cluster_2 Cellular Responses Oleic Acid Oleic Acid GPR40 GPR40 Oleic Acid->GPR40 PPARs PPARs Oleic Acid->PPARs MAPK Pathway MAPK Pathway Oleic Acid->MAPK Pathway Hypoxia Pathway Hypoxia Pathway Oleic Acid->Hypoxia Pathway Insulin Pathway Insulin Pathway GPR40->Insulin Pathway Potentiates Insulin Secretion Metabolic Regulation Metabolic Regulation PPARs->Metabolic Regulation Gene Expression Regulation Gene Expression Regulation MAPK Pathway->Gene Expression Regulation Insulin Pathway->Metabolic Regulation Hypoxia Pathway->Gene Expression Regulation Anti-inflammatory Effects Anti-inflammatory Effects Metabolic Regulation->Anti-inflammatory Effects

References

Methodological & Application

Application Notes and Protocols for Gas Chromatography (GC) Quantification of Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of methyl oleate is crucial in various fields, including biofuel analysis, food science, and pharmaceutical research. Gas chromatography (GC) is a robust and widely used technique for this purpose. This document provides detailed application notes and protocols for the quantification of this compound using GC, focusing on sample preparation, chromatographic conditions, and data analysis.

Introduction to this compound Quantification by GC

This compound is the fatty acid methyl ester (FAME) of oleic acid. For GC analysis, lipids containing oleic acid are typically converted to their corresponding FAMEs through a derivatization process called transesterification. This process increases the volatility of the fatty acids, making them suitable for GC analysis.[1][2] The most common detector for FAME analysis is the Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range.[3] Mass spectrometry (MS) can also be used for confirmation and in complex matrices.[4][5]

Experimental Protocols

Two primary GC methods are detailed below, differing mainly in the type of capillary column used. Method 1 employs a highly polar column for excellent separation of cis/trans isomers, while Method 2 utilizes a mid-polar column suitable for general-purpose FAME profiling.

Sample Preparation: Transesterification of Oils/Fats

A critical step prior to GC analysis is the conversion of triglycerides and other lipids into FAMEs. Both acid-catalyzed and base-catalyzed methods are common.

Protocol 1: Acid-Catalyzed Methylation using Methanolic HCl

  • Weigh approximately 25 mg of the oil or fat sample into a reaction vial.

  • Add 2 mL of methanolic hydrochloride reagent.

  • Heat the mixture at 80°C for 20 minutes.

  • Allow the reaction vial to cool to room temperature.

  • Add 2 mL of 6% (w/v) aqueous sodium carbonate and 2 mL of heptane.

  • Vortex the mixture and allow the layers to separate.

  • Carefully transfer the upper heptane layer, containing the FAMEs, to a GC vial for analysis.

Protocol 2: Base-Catalyzed Methylation using Methanolic KOH [1]

  • To approximately 200 mg of oil in a vial, add 2 mL of heptane.

  • Add 0.1 mL of 2N methanolic potassium hydroxide (KOH).

  • Cap the vial and vortex for 30 seconds.

  • Let the sample stand at room temperature for 30 minutes to allow for phase separation.

  • Transfer 0.2 mL of the supernatant to a GC vial and dilute with 1 mL of heptane.[1]

Method 1: High-Resolution Analysis on a Highly Polar Column

This method is ideal for separating geometric isomers of FAMEs, such as this compound (cis) and methyl elaidate (trans).

Chromatographic Conditions:

ParameterValueReference
Column PerkinElmer Elite-2560 (100m x 0.25 mm ID, 0.20 µm df) or similar highly polar biscyanopropyl polysiloxane column[1]
Injector Split/Splitless, 250°C[1]
Split Ratio 100:1[6]
Carrier Gas Helium or Hydrogen, constant flow[6]
Oven Program 120°C (hold 0.5 min) to 250°C at 6°C/min (hold 15 min)[6]
Detector FID, 250°C[1][6]
Injection Volume 1 µL

Quantitative Data Summary (Method 1 & Similar Methods):

ParameterValueReference
Linearity (r²) > 0.99 for individual FAMEs[7][8]
Accuracy 101.3% for this compound[7]
Precision (RSD) < 5% for individual FAMEs[7]
LOD 0.21 - 0.54 µg/mL for various FAMEs[9]
LOQ 0.64 - 1.63 µg/mL for various FAMEs[9]

Method 2: General Purpose FAME Analysis on a Mid-Polar Column

This method provides a robust and faster analysis for routine quantification of total this compound content where complex isomer separation is not the primary goal.

Chromatographic Conditions:

ParameterValueReference
Column Agilent DB-FastFAME (30 m × 250 µm, 0.25 µm) or similar mid-polar column[3]
Injector Split/Splitless, 220°C[7]
Split Ratio 10:1[7]
Carrier Gas Helium, constant flow at 1 mL/min
Oven Program 70°C (hold 2 min), ramp at 5°C/min to 240°C (hold 5 min)
Detector FID, 250°C[6]
Injection Volume 1 µL

Quantitative Data Summary (Method 2 & Similar Methods):

ParameterValueReference
Linearity (r²) ≥ 0.996 for all analytes[10]
Recovery 98-105%[10]
Precision (RSD) 4.8 - 13.0%[10]
LOD (as oil) 2.36 mg[11]
LOQ (as oil) 7.87 mg[11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Lipid Sample (Oil/Fat) transesterification Transesterification (e.g., Methanolic HCl or KOH) start->transesterification extraction Solvent Extraction (e.g., Heptane) transesterification->extraction fame_sample FAMEs in Solvent extraction->fame_sample injection GC Injection fame_sample->injection separation Column Separation injection->separation detection FID Detection separation->detection data_acquisition Data Acquisition detection->data_acquisition integration Peak Integration data_acquisition->integration quantification Quantification (vs. Standard) integration->quantification report Final Report quantification->report

Caption: Workflow for this compound Quantification.

logical_relationship cluster_analytical_goal Analytical Goal cluster_method_selection Method Selection cluster_column_choice Column Choice cluster_outcome Expected Outcome goal Quantification of This compound isomer_separation Isomer Separation (cis/trans) goal->isomer_separation If required routine_analysis Routine Total FAME Analysis goal->routine_analysis If not required polar_column Highly Polar Column (e.g., biscyanopropyl) isomer_separation->polar_column midpolar_column Mid-Polar Column (e.g., FastFAME) routine_analysis->midpolar_column high_resolution High Resolution of Isomers, Longer Run Time polar_column->high_resolution fast_analysis Faster Analysis, Good for Total Content midpolar_column->fast_analysis

Caption: Logic for GC Column Selection.

References

High-performance liquid chromatography (HPLC) for methyl oleate analysis.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of methyl oleate, a fatty acid methyl ester (FAME) of significant interest in various fields, including biodiesel production, food science, and pharmaceutical research. This document provides detailed application notes and protocols for the analysis of this compound using HPLC.

This compound is an unsaturated fatty acid ester that plays a crucial role in the chemical and physical properties of many products. In drug development, it can be used as an excipient or a component of lipid-based drug delivery systems. Accurate and reliable analytical methods are therefore essential for its characterization and quality control.

The primary challenge in the HPLC analysis of FAMEs is the co-elution of structurally similar compounds, such as this compound (C18:1) and methyl palmitate (C16:0), which can lead to inaccurate quantification.[1][2][3] The methods detailed below are designed to address this challenge and provide robust and reproducible results.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Separation of this compound and Methyl Palmitate

This protocol is adapted from a method developed for the efficient separation of FAMEs in biodiesel mixtures and is particularly useful for resolving this compound from methyl palmitate.[1][2][3]

Objective: To separate and quantify this compound in the presence of other FAMEs, particularly methyl palmitate.

Materials:

  • HPLC system with a UV-Vis detector

  • Reverse-phase C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Acetone (HPLC grade)

  • This compound standard

  • Methyl palmitate standard

  • Sample containing this compound

  • 0.22 µm membrane filter

Sample Preparation:

  • Prepare a stock solution of the this compound standard at a known concentration (e.g., 1 mg/mL) in a suitable solvent like hexane or the mobile phase.

  • If analyzing a complex mixture, dissolve a known weight of the sample in a suitable solvent. For example, approximately 25 mg of a biodiesel sample can be dissolved in 2 mL of a 2-propanol-hexane mixture (5:4 v/v).[4]

  • Filter all samples and standards through a 0.22 µm membrane filter before injection.[1]

HPLC Conditions:

ParameterValue
Mobile Phase Acetonitrile:Water:Acetone (62:33:5, v/v/v)[1][2][3]
Elution Mode Isocratic[1][2][3]
Flow Rate 2.20 mL/min[1][2][3]
Column Reverse-phase C18
Column Temperature 45 °C[1][2][3]
Sample Temperature 25 °C[2]
Injection Volume 10 µL[1]
Detector UV-Vis at 205 nm[1][2][3]

Data Analysis:

  • Identify the peaks corresponding to this compound and other FAMEs by comparing their retention times with those of the standards.

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve. The method should demonstrate good linearity (r² > 0.99) and repeatability (relative standard deviation < 2%).[1][2][3]

Protocol 2: Normal-Phase HPLC for Lipid Class Separation

This protocol is suitable for separating different lipid classes, including free fatty acids and their methyl esters.

Objective: To separate this compound from other lipid classes.

Materials:

  • HPLC system with a UV detector

  • Normal-phase silica column

  • Hexane (HPLC grade)

  • Methyl tertiary butyl ether (MTBE) (HPLC grade)

  • Acetic acid (HPLC grade)

  • This compound standard

  • Sample containing this compound

Sample Preparation:

  • Prepare a stock solution of the this compound standard in the mobile phase.

  • Dissolve the sample in the initial mobile phase composition.

  • Filter all samples and standards through a 0.22 µm membrane filter before injection.

HPLC Conditions:

ParameterValue
Mobile Phase Hexane:Methyl tertiary butyl ether:Acetic acid (100:5:0.02, v/v/v)[5]
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Normal-phase silica
Column Temperature Ambient
Injection Volume 10 µL
Detector UV at 206 nm[5]

Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the this compound using an external standard calibration curve as described in Protocol 1.

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of this compound.

Table 1: Chromatographic Parameters for Reverse-Phase HPLC of FAMEs [2]

CompoundRetention Time (min)Relative Standard Deviation (%)Accuracy (%)
Methyl Palmitate11.59 ± 0.1< 2> 98
This compound12.82 ± 0.1< 2> 91

Table 2: Method Validation Parameters for HPLC-UV Analysis of FAMEs [4][6]

ParameterResult
Linearity (r²)> 0.99
Repeatability (RSD)< 3%
SensitivityLimit of Quantification determined

Visualizations

The following diagrams illustrate the experimental workflows for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standards Filter Filter Samples & Standards (0.22 µm) Standard_Prep->Filter Sample_Prep Prepare Sample Sample_Prep->Filter HPLC_System HPLC System (Pump, Injector, Column, Detector) Filter->HPLC_System Inject Chromatogram Obtain Chromatogram HPLC_System->Chromatogram Quantification Identify & Quantify Peaks Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: General workflow for HPLC analysis of this compound.

RP_HPLC_Method Mobile_Phase Mobile Phase Acetonitrile:Water:Acetone (62:33:5) Column Column Reverse-Phase C18 45 °C Mobile_Phase->Column Flow_Rate Flow Rate 2.20 mL/min Column->Flow_Rate Detection Detection UV-Vis at 205 nm Flow_Rate->Detection

Caption: Key parameters for the Reverse-Phase HPLC method.

References

Application Notes and Protocols: Methyl Oleate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of methyl oleate as a reference standard in chromatographic analysis, particularly for the quantification of fatty acid methyl esters (FAMEs). The information is intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

Introduction

This compound, the methyl ester of oleic acid, is a C18:1 monounsaturated fatty acid that serves as an essential reference standard in chromatographic applications.[1] Its high purity and well-characterized properties make it suitable for both qualitative identification and quantitative analysis of fatty acids in various matrices, including biofuels, food products, and biological samples. In chromatography, reference standards are critical for method validation, calibration, and ensuring the accuracy and reliability of analytical results.[2][3]

This document outlines detailed protocols for sample preparation (transesterification) and analysis by Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV).

Properties of this compound

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling and application.

PropertyValue
Chemical Name Methyl (Z)-octadec-9-enoate
Synonyms Methyl cis-9-octadecenoate, Oleic acid methyl ester
CAS Number 112-62-9
Molecular Formula C19H36O2
Molecular Weight 296.49 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 218 °C at 20 mmHg
Density 0.874 g/mL at 20 °C
Purity (typical) ≥98.5% (GC)
Storage 2-8°C, under an inert atmosphere

Sources:[4]

Experimental Protocols

Sample Preparation: Transesterification of Lipids to FAMEs

For the analysis of fatty acids in complex lipids such as triglycerides, they must first be converted to their corresponding fatty acid methyl esters (FAMEs). This process, known as transesterification, increases the volatility and reduces the polarity of the analytes, making them amenable to gas chromatography.[5][6]

3.1.1. Acid-Catalyzed Transesterification Protocol

This method is suitable for a wide range of lipid samples.

Reagents and Materials:

  • Sample containing lipids (e.g., vegetable oil, animal fat)

  • This compound reference standard

  • Internal standard (e.g., methyl heptadecanoate), if required

  • Hexane, HPLC grade

  • Methanol, anhydrous

  • 2 N Sodium hydroxide in methanol

  • 14% Boron trifluoride (BF3) in methanol

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • 2 mL screw-cap glass vials

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Weigh approximately 10-25 mg of the lipid sample into a 2 mL screw-cap vial.

  • Add 500 µL of hexane to dissolve the sample.

  • Add 100 µL of 2 N sodium hydroxide in methanol.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 60-70°C for 5-10 minutes.[5][7]

  • Cool the vial to room temperature.

  • Add 240 µL of 12.5-14% boron trifluoride in methanol.[7][8]

  • Recap the vial and heat at 60-70°C for 5 minutes.[7]

  • Cool the vial to room temperature.

  • Add 300 µL of saturated sodium chloride solution and 300 µL of hexane.[7]

  • Vortex for 30 seconds to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-FID analysis.

3.1.2. Base-Catalyzed Transesterification Protocol

This is a rapid method suitable for triglycerides but may not be effective for free fatty acids.

Reagents and Materials:

  • Sample containing triglycerides

  • This compound reference standard

  • Hexane, HPLC grade

  • 2 N Potassium hydroxide (KOH) in methanol

  • 2 mL screw-cap glass vials

  • Vortex mixer

Procedure:

  • Weigh approximately 200 mg of the oil sample into a vial.

  • Add 2 mL of heptane.

  • Add 0.1 mL of 2 N methanolic KOH.[9]

  • Cap the vial and vortex vigorously for 30 seconds.[9]

  • Let the mixture stand at room temperature for 30 minutes to allow for phase separation.[9]

  • Transfer 0.2 mL of the upper heptane layer to a GC vial and dilute with 1 mL of heptane.[9]

  • The sample is now ready for GC-FID analysis.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

GC-FID is the most common technique for the analysis of FAMEs due to its high resolution and sensitivity.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 7890A or equivalent
Column FAMEWAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness)
Injector Split/Splitless
Injector Temperature 225 °C
Split Ratio 20:1 to 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 100°C (hold 4 min), Ramp: 3°C/min to 240°C (hold 15 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 285 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 45 mL/min
Injection Volume 1 µL

Sources:[6][10]

Calibration: Prepare a series of calibration standards by accurately weighing and dissolving the this compound reference standard in hexane to create solutions of known concentrations. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC-UV can be used as an alternative method for the quantification of FAMEs, especially for samples that are not suitable for GC analysis.

Instrumentation and Conditions:

ParameterSetting
HPLC System Agilent 1260 Infinity or equivalent
Column C18 reversed-phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water:Acetone (62:33:5, v/v/v)
Flow Rate 2.20 mL/min (isocratic)
Column Temperature 45 °C
Detector UV-VIS Detector
Wavelength 205 nm
Injection Volume 10 µL

Source:[11]

Calibration: Prepare a series of calibration standards of this compound in the mobile phase. Inject each standard and create a calibration curve by plotting the peak area against the concentration.

Data Presentation

The performance of an analytical method using this compound as a reference standard should be validated. The following tables summarize typical validation data.

Table 1: HPLC-UV Method Validation Data for FAMEs

AnalyteLinearity (r²)Limit of Detection (LOD) (% mass)Limit of Quantification (LOQ) (% mass)Accuracy (Recovery %)Precision (Repeatability %)
This compound ≥ 0.9950.00180.005481.7 ± 0.2 to 110.9 ± 0.10.2 to 1.3
Methyl Linoleate ≥ 0.9950.00020.000781.7 ± 0.2 to 110.9 ± 0.10.2 to 1.3
Methyl Linolenate ≥ 0.9950.00010.000481.7 ± 0.2 to 110.9 ± 0.10.2 to 1.3

Source:[12][13]

Table 2: GC-FID Method Validation Data for Edible Oil FAMEs

ComponentAverage Composition (%)Standard Deviation
Methyl Palmitate13.690.007
This compound 69.320.067
Methyl Linoleate8.330.003

Source:[9]

Mandatory Visualizations

The following diagrams illustrate the key workflows and processes described in these application notes.

Workflow_for_Reference_Standard Figure 1: General Workflow for Using a Chromatographic Reference Standard cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Obtain High-Purity Reference Standard (this compound) B Prepare Stock Solution A->B C Prepare Calibration Standards (Serial Dilutions) B->C F Inject Calibration Standards C->F D Prepare Sample (e.g., Transesterification) G Inject Prepared Sample D->G E Chromatographic Analysis (GC-FID or HPLC-UV) H Generate Calibration Curve E->H I Integrate Sample Peak E->I F->E G->E J Quantify Analyte in Sample H->J I->J

Caption: General workflow for using a chromatographic reference standard.

Transesterification_Workflow Figure 2: Workflow for Acid-Catalyzed Transesterification start Start: Lipid Sample dissolve Dissolve in Hexane start->dissolve add_naoh Add Methanolic NaOH dissolve->add_naoh heat1 Heat (60-70°C) add_naoh->heat1 cool1 Cool to Room Temp. heat1->cool1 add_bf3 Add BF3 in Methanol cool1->add_bf3 heat2 Heat (60-70°C) add_bf3->heat2 cool2 Cool to Room Temp. heat2->cool2 extract Add NaCl solution & Hexane (Vortex to Extract) cool2->extract separate Phase Separation extract->separate collect Collect Upper Hexane Layer (contains FAMEs) separate->collect dry Dry with Na2SO4 collect->dry end End: Sample ready for GC dry->end Chromatographic_Analysis_Workflow Figure 3: Chromatographic Analysis Workflow cluster_gc GC-FID Analysis cluster_hplc HPLC-UV Analysis gc_inject Inject FAME Sample gc_sep Separation on FAMEWAX or Rt-2560 Column gc_inject->gc_sep gc_detect Detection by FID gc_sep->gc_detect chromatogram Generate Chromatogram gc_detect->chromatogram hplc_inject Inject FAME Sample hplc_sep Separation on C18 Column hplc_inject->hplc_sep hplc_detect Detection by UV (205 nm) hplc_sep->hplc_detect hplc_detect->chromatogram start Prepared FAME Sample start->gc_inject start->hplc_inject end Data Analysis and Quantification chromatogram->end

References

Application Notes and Protocols for Methyl Oleate in Polymer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of methyl oleate, a bio-based fatty acid methyl ester, as a versatile solvent and plasticizer in polymer research and formulation.

Introduction

This compound (CAS 112-62-9) is the methyl ester of oleic acid, derived from natural fats and oils.[1] Its properties, such as a high boiling point, low volatility, and excellent solvency for a range of materials, make it an attractive green alternative to conventional petroleum-based solvents and plasticizers.[2][3] It is recognized for its use as an intermediate in the manufacturing of detergents, emulsifiers, wetting agents, and stabilizers.[3][4] In polymer science, it serves primarily as a plasticizer, often after epoxidation, to enhance flexibility and processing of materials like polyvinyl chloride (PVC), and as a solvent in polymer synthesis and formulations.[5][6]

Application Note 1: this compound as a Bio-Based Plasticizer

Plasticizers are additives that increase the flexibility, workability, and durability of a polymer by reducing the intermolecular forces between polymer chains.[7][8] This process lowers the material's glass transition temperature (Tg), tensile strength, and hardness, while typically increasing its elongation at break.[6][8][9] this compound and its derivatives, such as epoxidized this compound (EMO), are effective bio-based plasticizers for polymers like PVC.[6]

Quantitative Data Summary

The introduction of a plasticizer like this compound fundamentally alters the mechanical and thermal properties of a polymer. The following table summarizes typical effects observed when plasticizing a rigid polymer such as PVC.

PropertyBase Polymer (e.g., rigid PVC)Plasticized Polymer (e.g., PVC + this compound Derivative)Rationale for Change
Glass Transition Temp. (Tg) ~75-80 °C-5 to 10 °CPlasticizer molecules increase the free volume between polymer chains, allowing for easier chain movement at lower temperatures.[4][10]
Tensile Strength ~45-50 MPa~15-25 MPaReduced intermolecular forces between polymer chains mean less force is required to pull them apart.[7][9][10]
Elongation at Break < 60%> 250%Increased chain mobility allows the material to stretch significantly more before fracturing.[9][10]
Hardness (Shore A/D) ~80 D~70-90 AThe "softening" effect of the plasticizer directly reduces the surface hardness of the material.[8]

Note: Specific values are illustrative and can vary significantly based on the base polymer, plasticizer concentration, and processing method.[11]

Experimental Protocol: Evaluation of Plasticizer Efficiency

This protocol outlines the key steps to quantify the effectiveness of this compound as a plasticizer in a polymer matrix, such as PVC.

1. Materials & Equipment:

  • Polymer resin (e.g., PVC)

  • This compound (or derivative)

  • Co-stabilizers (e.g., heat stabilizers for PVC)

  • Two-roll mill or internal mixer

  • Hydraulic press with heating platens

  • Universal Testing Machine (UTM) for tensile testing (compliant with ASTM D882 or similar)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

2. Preparation of Plasticized Polymer Films:

  • Formulation: Prepare several formulations with varying concentrations of this compound (e.g., 20, 30, 40 parts per hundred of resin, or phr). Include a control sample with zero plasticizer.

  • Mixing: Blend the polymer resin, this compound, and any necessary stabilizers in an internal mixer or on a two-roll mill at a temperature suitable for the polymer (e.g., 160-170°C for PVC) until a homogeneous mixture is achieved.

  • Molding: Press the resulting polymer mass into sheets of a defined thickness (e.g., 1 mm) using a heated hydraulic press. Allow to cool under pressure to minimize internal stresses.

  • Conditioning: Condition the prepared films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours before testing.

3. Characterization:

  • Thermal Analysis (DSC):

    • Use a DSC to determine the glass transition temperature (Tg) of each formulation.

    • Heat a small sample (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).[12]

    • The Tg is identified as a step-change in the heat flow curve. A significant reduction in Tg compared to the control indicates effective plasticization.[10]

  • Mechanical Testing (UTM):

    • Cut dumbbell-shaped specimens from the conditioned films according to ASTM standards.

    • Measure the tensile strength and elongation at break using a UTM at a constant crosshead speed.

    • An effective plasticizer will cause a decrease in tensile strength and a significant increase in elongation.[13]

  • Thermal Stability (TGA):

    • Use a TGA to assess the effect of the plasticizer on the polymer's thermal stability.

    • Heat a sample (5-10 mg) at a constant rate (e.g., 10°C/min) in an air or nitrogen atmosphere and record the weight loss as a function of temperature.[12]

Visualization: Plasticizer Evaluation Workflow

G cluster_prep 1. Sample Preparation cluster_test 2. Characterization cluster_results 3. Data Analysis Formulation Formulate Polymer + This compound Blends Mixing Melt Mix (Two-Roll Mill) Formulation->Mixing Molding Compression Mold into Films Mixing->Molding Conditioning Condition Samples (24h, 23°C, 50% RH) Molding->Conditioning DSC DSC Analysis Conditioning->DSC UTM Tensile Testing (UTM) Conditioning->UTM TGA TGA Analysis Conditioning->TGA Tg Glass Transition Temperature (Tg) DSC->Tg Mech Tensile Strength & Elongation UTM->Mech Stability Thermal Stability TGA->Stability

Caption: Workflow for evaluating the efficiency of this compound as a polymer plasticizer.

Application Note 2: this compound as a Green Solvent

This compound's favorable physical properties make it a suitable solvent for various applications, including as a carrier for active ingredients in formulations or as a reaction medium for polymer synthesis.[14] Its low volatility and high flash point offer safety advantages over many conventional organic solvents.

Physical & Chemical Properties

The following table summarizes key properties of this compound relevant to its use as a solvent.

PropertyValueSource
Appearance Clear yellow to amber liquid[1][2]
Molecular Weight 296.49 g/mol [15]
Boiling Point ~218 °C @ 20 mmHg260 °C @ 760 mmHg[5][15][2]
Melting Point ~ -20 °C[5]
Density ~0.874 g/mL at 20 °C[3][15]
Viscosity ~4.6 - 4.9 cP @ 30-38 °C[1][2]
Flash Point ~166-180 °C[2][5]
Solubility Insoluble in water; Miscible with alcohols, ethers, chloroform[3][5]
Experimental Protocol: Free-Radical Polymerization using this compound

This protocol describes a general procedure for using this compound as a solvent for the synthesis of a polymer, for instance, an acrylic-based polymer.

1. Materials & Equipment:

  • Monomer (e.g., methyl methacrylate, butyl acrylate)

  • This compound (solvent)

  • Free-radical initiator (e.g., AIBN or Benzoyl Peroxide)

  • Reaction vessel with mechanical stirrer, condenser, thermometer, and nitrogen inlet

  • Heating mantle or oil bath

  • Precipitating agent (e.g., cold methanol)

  • Vacuum oven

2. Polymerization Procedure:

  • Setup: Assemble the reaction vessel and purge with nitrogen for 15-20 minutes to create an inert atmosphere.

  • Charging: Charge the reactor with the desired amount of this compound and monomer(s). Begin stirring to ensure a homogeneous solution.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 70-80°C).

  • Initiation: Once the temperature is stable, dissolve the initiator in a small amount of monomer or this compound and add it to the reactor to start the polymerization.

  • Reaction: Maintain the reaction at the set temperature under nitrogen for a specified time (e.g., 4-18 hours). Monitor the reaction progress by taking samples to analyze monomer conversion (e.g., via GC or gravimetry).

  • Termination & Precipitation: Cool the reactor to room temperature. Slowly pour the viscous polymer solution into a beaker containing a stirred, cold non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomer and residual this compound.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

Visualization: Polymer Synthesis Workflow

G Setup 1. Reactor Setup (Purge with N2) Charge 2. Charge Reagents (Monomer + this compound) Setup->Charge Heat 3. Heat to Reaction Temp. Charge->Heat Initiate 4. Add Initiator Heat->Initiate React 5. Polymerize (4-18 hours) Initiate->React Cool 6. Cool to Room Temp. React->Cool Precipitate 7. Precipitate in Non-Solvent Cool->Precipitate Dry 8. Filter, Wash & Dry Polymer Precipitate->Dry G cluster_system Polymer Drug Delivery Matrix cluster_payload Payload Polymer Polymer Matrix (e.g., PLGA) Release Controlled Drug Release (via Diffusion/Degradation) Polymer->Release API Hydrophobic API MO This compound (Solubilizer) API->MO dissolved in

References

Application Notes and Protocols: Formulation of Methyl Oleate in Cosmetic and Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl oleate, the methyl ester of oleic acid, is a versatile ingredient increasingly utilized in cosmetic and pharmaceutical formulations.[1][2] Its properties as an emollient, skin-conditioning agent, solvent, and penetration enhancer make it a valuable component in a wide range of topical products, from daily-use creams and lotions to advanced drug delivery systems.[1][3] This document provides detailed application notes and experimental protocols for the formulation of this compound in such preparations, aimed at guiding researchers and formulation scientists in harnessing its full potential.

This compound is recognized for its excellent emulsifying and solubilizing properties, contributing to the smooth and soft feel of cosmetic products.[1] In pharmaceuticals, it can serve as a carrier for drug formulations, potentially enhancing bioavailability and therapeutic efficacy.[1][3] Its biodegradable nature and low toxicity profile further enhance its appeal as a sustainable and safe ingredient.[1]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for successful formulation development.

PropertyValueReferences
Synonyms Methyl cis-9-octadecenoate, Oleic acid methyl ester[1][3]
CAS Number 112-62-9[1][3]
Molecular Formula C₁₉H₃₆O₂[1][3]
Molecular Weight 296.49 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Odor Faint, fatty odor
Density 0.874 g/cm³ at 20°C[1][3]
Boiling Point 218 °C at 20 mmHg[1][3]
Melting Point -12 °C
Solubility Insoluble in water; soluble in alcohols, ethers, and chloroform
Refractive Index n20/D 1.452[1][3]

Applications in Cosmetic and Pharmaceutical Formulations

This compound's multifaceted functions allow for its incorporation into a variety of product types.

ApplicationFunctionTypical Concentration (w/w)Product Examples
Cosmetics Emollient, Skin-Conditioning Agent, Solvent, Perfuming Agent3 - 20%Creams, Lotions, Moisturizers, Body Butters
Pharmaceuticals Oily Phase in Emulsions, Solvent for APIs, Penetration Enhancer5 - 40%Topical Creams, Gels, Ointments, Transdermal Patches
Drug Delivery Oil Phase in Nanoemulsions and Microemulsions10 - 30%Targeted Drug Delivery Systems

Signaling Pathways and Mechanisms of Action

While this compound itself is relatively inert, its parent compound, oleic acid, has been shown to modulate key signaling pathways in the skin, providing a rationale for the benefits of using this compound in topical formulations.

Keratinocyte Differentiation Pathway

Oleic acid can influence the differentiation of keratinocytes, the primary cells of the epidermis. This is a crucial process for maintaining a healthy skin barrier. One of the key mechanisms involves the upregulation of microRNA-203 (miR-203), which in turn suppresses p63, a protein that maintains the proliferative potential of keratinocytes. This shift promotes the expression of differentiation markers like keratin 10 and involucrin, leading to a more mature and functional epidermis.

Keratinocyte_Differentiation Oleic_Acid Oleic Acid (from this compound) miR_203 miR-203 Oleic_Acid->miR_203 Upregulates p63 p63 miR_203->p63 Suppresses Keratinocyte_Proliferation Keratinocyte Proliferation p63->Keratinocyte_Proliferation Maintains Keratinocyte_Differentiation Keratinocyte Differentiation (Keratin 10, Involucrin) p63->Keratinocyte_Differentiation Inhibits

Oleic acid-mediated keratinocyte differentiation pathway.
Skin Barrier Function Modulation

Oleic acid can also impact the skin's barrier function by interacting with the intercellular lipids of the stratum corneum. Furthermore, it has been suggested that oleic acid may modulate calcium influx in keratinocytes through N-methyl-D-aspartate (NMDA)-type glutamate receptors. This can influence cellular processes that are critical for the formation and maintenance of the epidermal barrier.

Skin_Barrier_Function Oleic_Acid Oleic Acid (from this compound) NMDA_Receptor NMDA-type Glutamate Receptor Oleic_Acid->NMDA_Receptor Activates Calcium_Influx Calcium Influx into Keratinocytes NMDA_Receptor->Calcium_Influx Mediates Cellular_Processes Modulation of Cellular Processes Calcium_Influx->Cellular_Processes Epidermal_Barrier Epidermal Barrier Function Cellular_Processes->Epidermal_Barrier Influences

Influence of oleic acid on skin barrier function.

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and characterization of cosmetic and pharmaceutical formulations containing this compound.

Protocol 1: Preparation of an Oil-in-Water (O/W) Cosmetic Cream

This protocol outlines the preparation of a stable and aesthetically pleasing O/W cream where this compound is a key component of the oil phase.

Materials and Equipment:

  • Beakers

  • Water bath or heating mantle

  • Homogenizer or high-shear mixer

  • Overhead stirrer

  • pH meter

  • Weighing balance

Formulation:

PhaseIngredientFunctionConcentration (w/w %)
A (Oil Phase) This compoundEmollient, Solvent10.0
Cetearyl AlcoholThickener, Emulsion Stabilizer5.0
Glyceryl Stearate SEEmulsifier3.0
Caprylic/Capric TriglycerideEmollient5.0
B (Water Phase) Deionized WaterSolvent74.8
GlycerinHumectant5.0
Xanthan GumThickener, Stabilizer0.2
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
FragranceFragrance0.5
Citric Acid or Sodium HydroxidepH adjusterq.s. to pH 5.5-6.5

Procedure:

O_W_Cream_Preparation cluster_PhaseA Phase A (Oil Phase) cluster_PhaseB Phase B (Water Phase) A1 Combine this compound, Cetearyl Alcohol, Glyceryl Stearate SE, and Caprylic/ Capric Triglyceride A2 Heat to 75°C A1->A2 Emulsification Add Phase A to Phase B with homogenization (e.g., 5000 rpm for 5 min) A2->Emulsification B1 Disperse Xanthan Gum in Glycerin B2 Add to Deionized Water and heat to 75°C B1->B2 B2->Emulsification Cooling Cool to 40°C with gentle stirring Emulsification->Cooling PhaseC Add Phase C ingredients one by one with mixing Cooling->PhaseC Finalize Adjust pH to 5.5-6.5 and mix until uniform PhaseC->Finalize

Workflow for preparing an O/W cosmetic cream.
Protocol 2: Preparation of a Pharmaceutical Nanoemulsion for Topical Drug Delivery

This protocol describes the preparation of a nanoemulsion using a low-energy method, suitable for encapsulating a lipophilic active pharmaceutical ingredient (API) with this compound as the oil phase.

Materials and Equipment:

  • Vials

  • Magnetic stirrer and stir bars

  • Water bath

  • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential measurement

Formulation:

ComponentIngredientFunctionConcentration (w/w %)
Oil Phase This compoundOil Phase, Solvent for API20.0
Lipophilic APIActive Ingredient1.0
Surfactant/Co-surfactant (Smix) Polysorbate 80 (Tween 80)Surfactant15.0
Propylene GlycolCo-surfactant10.0
Aqueous Phase Deionized WaterContinuous Phase54.0

Procedure:

Nanoemulsion_Preparation cluster_OilPhase Oil Phase Preparation cluster_Smix Smix Preparation O1 Dissolve API in This compound Mix_OS Add Oil Phase to Smix and mix until clear O1->Mix_OS S1 Mix Polysorbate 80 and Propylene Glycol S1->Mix_OS Titration Slowly add Aqueous Phase to the Oil/Smix mixture under constant stirring Mix_OS->Titration Equilibration Continue stirring for 30 min to allow for equilibration Titration->Equilibration Characterization Characterize nanoemulsion (particle size, PDI, zeta potential) Equilibration->Characterization

Workflow for preparing a pharmaceutical nanoemulsion.

Characterization and Stability Testing of Formulations

Proper characterization and stability testing are essential to ensure the quality, safety, and efficacy of the final product.

Characterization Techniques
ParameterMethodInstrumentPurpose
Appearance Visual Inspection-Assess color, clarity, and homogeneity.
pH PotentiometrypH meterEnsure compatibility with skin and product stability.
Viscosity Rotational ViscometryViscometer/RheometerDetermine flow properties and consistency.
Droplet Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Particle Size AnalyzerEvaluate the size distribution of emulsion droplets.
Zeta Potential Electrophoretic Light Scattering (ELS)ZetasizerPredict the long-term stability of the emulsion.
Microscopic Examination Optical or Electron MicroscopyMicroscopeVisualize the morphology and structure of the emulsion.
Stability Testing Protocol

This protocol provides a general guideline for assessing the stability of a this compound-based emulsion.

Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the formulation and package it in the intended final containers.

  • Storage Conditions: Store samples at various conditions to simulate shelf life and stress.

    • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for 3-6 months.

    • Real-Time Stability: 25°C ± 2°C / 60% RH ± 5% RH for the intended shelf life (e.g., 24 months).

    • Freeze-Thaw Cycling: Cycle the product between -10°C and 25°C for at least three cycles, holding at each temperature for 24 hours.

  • Evaluation Intervals: Assess the samples at predetermined time points (e.g., 0, 1, 3, 6, 12, 24 months).

  • Parameters to Evaluate:

    • Physical: Appearance, color, odor, pH, viscosity, and signs of phase separation (creaming, coalescence).

    • Chemical: Assay of the active ingredient (if applicable).

    • Microbiological: Microbial limits testing at the beginning and end of the study.

Stability_Testing_Workflow cluster_Storage Storage Conditions cluster_Parameters Evaluation Parameters Start Prepare and Package Formulation Samples Accelerated Accelerated (40°C / 75% RH) Start->Accelerated RealTime Real-Time (25°C / 60% RH) Start->RealTime FreezeThaw Freeze-Thaw (-10°C to 25°C) Start->FreezeThaw Evaluation Evaluate at Predetermined Time Points Accelerated->Evaluation RealTime->Evaluation FreezeThaw->Evaluation Physical Physical (Appearance, pH, Viscosity) Evaluation->Physical Chemical Chemical (API Assay) Evaluation->Chemical Microbiological Microbiological (Microbial Limits) Evaluation->Microbiological Analysis Analyze Data and Determine Shelf Life Physical->Analysis Chemical->Analysis Microbiological->Analysis

References

Application Notes and Protocols for Monitoring Methyl Oleate Degradation and Stability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl oleate, a monounsaturated fatty acid methyl ester, is a critical component in various formulations, including pharmaceuticals, biofuels, and cosmetics. Its stability is paramount to ensure product efficacy, safety, and shelf-life. Degradation, primarily through oxidation and hydrolysis, can lead to the formation of undesirable by-products, altering the physicochemical properties and potentially introducing toxicity. This document provides detailed application notes and protocols for various techniques to monitor the degradation and assess the stability of this compound.

Section 1: Overview of Degradation Pathways

This compound is susceptible to two primary degradation pathways:

  • Oxidative Degradation: This is the most common pathway, initiated by factors such as heat, light, and the presence of metal ions. The double bond in the oleate chain is the primary site of attack, leading to the formation of hydroperoxides (primary oxidation products). These are unstable and decompose into a complex mixture of secondary oxidation products, including aldehydes, ketones, and short-chain carboxylic acids, which can cause rancidity and alter the material's properties.

  • Hydrolytic Degradation: In the presence of water, this compound can hydrolyze to form oleic acid and methanol. This reaction is often catalyzed by acids or bases and can lead to an increase in the acid value of the material.

The following diagram illustrates the general process of oxidative degradation.

MethylOleate This compound Initiation Initiation (Heat, Light, Metal Ions) MethylOleate->Initiation AlkylRadical Alkyl Radical Initiation->AlkylRadical Oxygen Oxygen (O2) AlkylRadical->Oxygen + O2 PeroxyRadical Peroxy Radical Oxygen->PeroxyRadical HydrogenAbstraction Hydrogen Abstraction (from another this compound molecule) PeroxyRadical->HydrogenAbstraction Hydroperoxides Hydroperoxides (Primary Oxidation Products) HydrogenAbstraction->Hydroperoxides Decomposition Decomposition Hydroperoxides->Decomposition SecondaryProducts Secondary Oxidation Products (Aldehydes, Ketones, etc.) Decomposition->SecondaryProducts

Caption: Oxidative degradation pathway of this compound.

Section 2: Analytical Techniques and Protocols

A variety of analytical techniques can be employed to monitor the degradation of this compound. The choice of method depends on the specific degradation products of interest and the stage of degradation.

Accelerated Oxidation Stability Testing: The Rancimat Method

The Rancimat method is an accelerated aging test that determines the oxidative stability of fats and oils by measuring the induction period.[1][2] It is a widely accepted standard method for assessing the stability of biodiesel.[2][3]

Application Note: The Rancimat test is ideal for comparing the relative stability of different this compound samples or for evaluating the effectiveness of antioxidants. It provides a single value, the induction time, which is inversely proportional to the degradation rate under the test conditions.

Experimental Protocol (Based on EN 14112):

  • Apparatus: Biodiesel Rancimat 873 (Metrohm) or equivalent.[1][3]

  • Sample Preparation: Weigh 3 g of the this compound sample into a reaction vessel.[1][3] No other sample preparation is typically required.[4]

  • Procedure: a. Place the reaction vessel into the heating block of the Rancimat instrument. b. Insert the air tube into the sample and connect the outlet to a measuring vessel containing distilled water. c. Set the temperature to 110 °C and the airflow rate to 10 L/h.[1][3] d. The instrument continuously measures the conductivity of the distilled water.

  • Data Analysis: The induction period is the time until a rapid increase in conductivity is detected.[4] This increase is caused by the formation of volatile acidic compounds, which are secondary oxidation products.[2]

cluster_0 Rancimat Apparatus Sample This compound Sample (3g) Heating Heating Block (110 °C) Sample->Heating Airflow Airflow (10 L/h) Sample->Airflow VolatileAcids Volatile Acids (Degradation Products) Heating->VolatileAcids Airflow->VolatileAcids MeasuringVessel Measuring Vessel (Distilled Water) VolatileAcids->MeasuringVessel Conductivity Conductivity Measurement MeasuringVessel->Conductivity

Caption: Experimental workflow for the Rancimat method.

Chromatographic Methods

Chromatography is a powerful tool for separating and quantifying both the intact this compound and its various degradation products.

Application Note: GC is the most common technique for fatty acid methyl ester (FAME) analysis and is excellent for monitoring the decrease in this compound concentration and the appearance of volatile and semi-volatile degradation products.[5] Coupling with a mass spectrometer (GC-MS) allows for the identification of unknown degradation products.[6][7][8]

Experimental Protocol (General):

  • Apparatus: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS). A capillary column with a polar stationary phase (e.g., FAMEWAX) is recommended for FAME analysis.[5]

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or isooctane). If analyzing for free fatty acids, derivatization to their methyl esters may be necessary.[9]

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 240 °C at 4 °C/min, hold for 15 minutes.

    • Carrier Gas: Helium at a constant flow rate.[5]

    • Detector Temperature (FID): 285 °C[5]

  • Data Analysis: Identify and quantify peaks by comparing retention times and mass spectra (for GC-MS) with those of known standards. The concentration of this compound and its degradation products can be determined using calibration curves.[10]

Application Note: HPLC is useful for the analysis of non-volatile degradation products and for quantifying the remaining this compound. It can be a valuable alternative or complementary technique to GC.[11][12]

Experimental Protocol (Example for FAME analysis):

  • Apparatus: HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with acetonitrile or a gradient of methanol and a mixture of 2-propanol and hexane.[12]

  • Detection: UV detection at 205 nm.[12]

  • Data Analysis: Quantify the concentration of this compound using an external standard calibration curve.[11]

Spectroscopic Methods

Spectroscopic techniques provide information about the changes in chemical structure and functional groups during degradation.

Application Note: FTIR is a rapid and non-destructive technique that can monitor the overall oxidative degradation by observing changes in specific functional groups. It is particularly useful for tracking the formation of hydroperoxides (O-H stretching) and carbonyl compounds (C=O stretching) and the disappearance of the cis-C=C double bond.[13][14]

Experimental Protocol:

  • Apparatus: FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Place a drop of the this compound sample directly on the ATR crystal.

  • Procedure: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Monitor the changes in the intensity of characteristic absorption bands over time. Key bands to monitor include:

    • ~3470 cm⁻¹: O-H stretching of hydroperoxides.

    • ~3009 cm⁻¹: =C-H stretching of the cis-double bond.[14]

    • ~1740 cm⁻¹: C=O stretching of the ester group (can broaden and shift with the formation of other carbonyl compounds).

    • Formation of new peaks in the 1725-1680 cm⁻¹ region indicating aldehyde and ketone formation.

Application Note: ¹H and ¹³C NMR spectroscopy are powerful tools for the detailed structural elucidation of degradation products.[15] ¹H NMR can be used to quantify the formation of epoxides and alcohols.[16]

Experimental Protocol:

  • Apparatus: High-resolution NMR spectrometer.

  • Sample Preparation: Dissolve a precise amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

  • Procedure: Acquire ¹H and/or ¹³C NMR spectra.

  • Data Analysis: Identify signals corresponding to specific protons or carbons in the degradation products. For example, signals for protons adjacent to epoxide rings or hydroxyl groups can be integrated to quantify their formation.

Wet Chemical Methods

These are traditional titrimetric or colorimetric methods that measure specific classes of degradation products.

Application Note: The PV measures the concentration of hydroperoxides, which are the primary products of lipid oxidation.[17] It is a good indicator of the initial stages of oxidation.

Experimental Protocol (AOCS Official Method Cd 8-53):

  • Reagents: Acetic acid-chloroform solution, saturated potassium iodide solution, 0.1 N sodium thiosulfate solution, starch indicator.

  • Procedure: a. Dissolve a known weight of the this compound sample in the acetic acid-chloroform solution. b. Add saturated potassium iodide solution. The hydroperoxides will oxidize the iodide to iodine. c. Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator.

  • Data Analysis: The peroxide value is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Application Note: The AV measures the amount of free fatty acids present due to hydrolysis.[17] It is an important quality parameter, especially for biodiesel.

Experimental Protocol (Based on EN 14104):

  • Reagents: Titration solvent (e.g., ethanol/diethyl ether mixture), standardized potassium hydroxide (KOH) solution (e.g., 0.1 N), phenolphthalein indicator.

  • Procedure: a. Dissolve a known weight of the this compound sample in the titration solvent. b. Titrate with the standardized KOH solution to the phenolphthalein endpoint.

  • Data Analysis: The acid value is expressed as the milligrams of KOH required to neutralize the free fatty acids in one gram of the sample (mg KOH/g).[18]

Section 3: Data Presentation

The following tables provide examples of how quantitative data from stability studies can be presented.

Table 1: Oxidative Stability of this compound Samples by Rancimat at 110 °C

Sample IDAntioxidant AddedConcentrationInduction Time (hours)
MO-ControlNone-5.2
MO-BHTBHT200 ppm10.8
MO-TBHQTBHQ200 ppm14.5

Table 2: Changes in Quality Parameters of this compound during Storage at 60 °C

Storage Time (days)Peroxide Value (meq/kg)Acid Value (mg KOH/g)p-Anisidine Value
00.80.101.2
715.40.125.8
1445.20.1518.3
2189.70.2145.6
28125.30.2878.9

Table 3: Degradation of this compound and Formation of Hexanal by GC-MS

Storage Time (weeks) at 40 °CThis compound (% of initial)Hexanal (µg/g)
0100.0< 0.1
298.55.2
496.215.8
891.842.3
1285.389.1

Section 4: Logical Relationships in Stability Testing

The selection of appropriate analytical methods is crucial for a comprehensive stability assessment. The following diagram illustrates the relationship between different degradation stages and the most suitable monitoring techniques.

cluster_0 Degradation Stages cluster_1 Analytical Techniques Initial Initial Stage (Undegraded this compound) GC_HPLC GC / HPLC (this compound content) Initial->GC_HPLC Monitors decrease Primary Primary Oxidation (Hydroperoxide Formation) PV Peroxide Value (PV) Primary->PV Measures FTIR_NMR FTIR / NMR (Functional Group Changes) Primary->FTIR_NMR Detects Secondary Secondary Oxidation (Aldehydes, Ketones, etc.) Secondary->FTIR_NMR Detects pAV_TBARS p-Anisidine Value / TBARS (Secondary Products) Secondary->pAV_TBARS Measures Hydrolysis Hydrolysis (Free Fatty Acid Formation) AV Acid Value (AV) Hydrolysis->AV Measures

Caption: Relationship between degradation stages and analytical techniques.

References

Troubleshooting & Optimization

How to improve the yield of methyl oleate synthesis?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of methyl oleate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis, offering potential causes and solutions.

Issue 1: Low Conversion of Oleic Acid to this compound

Potential Causes:

  • Suboptimal Reaction Conditions: The temperature, reaction time, or molar ratio of methanol to oleic acid may not be optimal for the chosen catalyst.

  • Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in an insufficient amount.

  • Presence of Water: Water can hydrolyze the ester product back to oleic acid, shifting the equilibrium and reducing the yield.[1][2]

  • Mass Transfer Limitations: In heterogeneous catalysis, poor mixing can limit the interaction between reactants and the catalyst surface.[3]

Solutions:

  • Optimize Reaction Parameters: Systematically vary the temperature, time, and reactant molar ratio to find the optimal conditions for your specific catalytic system. Refer to the data tables below for recommended starting points with different catalysts.

  • Catalyst Selection and Handling:

    • Ensure the catalyst is fresh and properly stored.

    • Increase the catalyst loading incrementally. For example, with a biomass-based solid polymeric catalyst, a dosage of 3 wt% has been shown to be effective.[3][4]

    • Consider catalyst pretreatment if applicable. For instance, with a TiO2 photocatalyst, pretreatment can impact conversion rates.[5][6]

  • Water Removal: Since esterification is a reversible reaction, removing the water produced as a by-product can drive the reaction towards the product side.[1][2] This can be achieved by:

    • Using a Dean-Stark apparatus during the reaction.

    • Adding molecular sieves to the reaction mixture.[1][2]

    • Performing the reaction under vacuum to facilitate water evaporation.[1]

  • Improve Mixing: Ensure vigorous and constant stirring, especially in heterogeneous reactions, to enhance mass transfer.[3]

Issue 2: Difficulty in Product Separation and Purification

Potential Causes:

  • Use of Homogeneous Catalysts: Catalysts like sulfuric acid can be difficult to separate from the reaction mixture, leading to contamination of the final product.[7]

  • Emulsion Formation: The presence of unreacted fatty acids, glycerol (in transesterification), and soaps can lead to the formation of stable emulsions, complicating the separation of the this compound layer.

Solutions:

  • Utilize Heterogeneous Catalysts: Employing solid acid or base catalysts simplifies the separation process as they can be easily removed by filtration at the end of the reaction.[3][4] Examples include cation exchange resins, sulfonated ionic liquids, and metal oxides.[7][8]

  • Post-Reaction Washing:

    • Wash the organic layer with warm water to remove residual catalyst, methanol, and other water-soluble impurities.

    • A subsequent wash with a brine solution can help break emulsions.

  • Centrifugation: This can aid in separating the catalyst and breaking up emulsions.

Issue 3: Catalyst Deactivation and Low Reusability

Potential Causes:

  • Leaching of Active Sites: Active species may leach from the support of a heterogeneous catalyst into the reaction medium.

  • Fouling: The catalyst surface can be blocked by the adsorption of reactants, products, or byproducts.

  • Structural Changes: The catalyst's physical or chemical structure may change under reaction conditions.

Solutions:

  • Catalyst Regeneration: Depending on the catalyst, regeneration procedures such as washing with a solvent or calcination at high temperatures can restore its activity.

  • Choose a Stable Catalyst: Select catalysts known for their stability and reusability. For instance, some biomass-based solid polymeric catalysts have demonstrated good reusability for several cycles.[4]

  • Optimize Reaction Conditions: Operating at milder temperatures and pressures can sometimes prolong the catalyst's lifespan.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound synthesis?

The key factors influencing the yield are:

  • Molar Ratio of Alcohol to Oleic Acid: A higher molar ratio of methanol to oleic acid generally favors the forward reaction and increases the yield. Ratios from 9:1 to 55:1 have been reported to give high conversions depending on the catalyst.[5][6][8]

  • Reaction Temperature: Increasing the temperature typically accelerates the reaction rate. However, excessively high temperatures can lead to side reactions or methanol evaporation.[3][9] Optimal temperatures often range from 55°C to 140°C.[5][6][10]

  • Catalyst Type and Concentration: The choice of catalyst (acid, base, enzyme, or photocatalyst) and its concentration are crucial. Higher catalyst loading can increase the reaction rate, but an excess may not lead to a proportional increase in yield and can complicate purification.[5][6]

  • Reaction Time: The reaction needs sufficient time to reach equilibrium or completion. The optimal time can vary from a few hours to over 10 hours.[3][7][8]

Q2: Which type of catalyst is best for this compound synthesis?

The "best" catalyst depends on the specific requirements of the process, such as cost, reusability, and environmental impact.

  • Homogeneous Acid Catalysts (e.g., H₂SO₄): These are effective and inexpensive but can cause corrosion and are difficult to separate from the product.[7]

  • Heterogeneous Solid Acid Catalysts (e.g., ion-exchange resins, sulfonated materials): These are easily separable, reusable, and less corrosive, making them a greener alternative.[3][4]

  • Enzymatic Catalysts (e.g., lipases): Lipases operate under mild conditions and are highly specific, leading to high-purity products. However, they can be more expensive and sensitive to methanol concentration.[1][2]

  • Photocatalysts (e.g., TiO₂): This is an emerging technology that can achieve high conversion rates under specific light and temperature conditions.[5][6]

Q3: Can I use a solvent in the reaction?

While this compound synthesis is often performed under solvent-free conditions, the addition of a co-solvent can sometimes be beneficial.[1][2] For instance, in enzymatic reactions, a co-solvent like acetone can help alleviate the inhibitory effects of methanol on the lipase, potentially increasing the yield.[2] However, using a solvent adds to the process cost and complexity due to the need for recovery.[2]

Q4: How can I monitor the progress of the reaction?

The progress of the esterification reaction can be monitored by measuring the decrease in the concentration of oleic acid over time. This is typically done by taking aliquots from the reaction mixture at different time intervals and determining the acid value by titration with a standard solution of potassium hydroxide (KOH).[11] Alternatively, techniques like Gas Chromatography (GC) can be used to quantify the formation of this compound.[12]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for this compound Synthesis

Catalyst TypeCatalyst ExampleMolar Ratio (Methanol:Oleic Acid)Temperature (°C)Reaction Time (h)Yield/Conversion (%)Reference
PhotocatalystTiO₂55:155498[5][6]
Solid AcidBiomass-based (CS-SO₃H)15:175395.7[3][4]
Ionic Liquid[C₃SO₃Hnhp]HSO₄9:170497.4[8]
Homogeneous BaseN-methyl-N-butyl morpholine hydroxide6:1-1093.9[7]
Cation Exchange Resin-2:1600.6799.43[7]
Solid BaseMgO-140698[10]
LipaseEversa Transform3.33:135.32.596.7[1]

Experimental Protocols

Protocol 1: this compound Synthesis using a Biomass-Based Solid Acid Catalyst

This protocol is adapted from a study using a chitosan-based sulfonic acid catalyst (CS-SO₃H).[3]

Materials:

  • Oleic Acid (OA)

  • Methanol (MeOH)

  • CS-SO₃H catalyst

  • Reaction vessel (e.g., a 15 mL pressure bottle)

  • Magnetic stirrer and hot plate

  • Centrifuge

  • Rotary evaporator

Procedure:

  • To the reaction vessel, add 1.00 g of oleic acid, 1.70 g of methanol (for a 15:1 molar ratio), and 0.03 g of the CS-SO₃H catalyst (3 wt% of oleic acid).

  • Seal the vessel and place it in a preheated oil bath at 75°C.

  • Stir the mixture at 600 rpm for 3 hours.

  • After the reaction, cool the mixture to room temperature.

  • Separate the solid catalyst from the liquid mixture by centrifugation.

  • Remove the unreacted methanol and any water formed during the reaction by vacuum distillation using a rotary evaporator to obtain the this compound product.

Protocol 2: Enzymatic Synthesis of this compound

This protocol is based on a solvent-free enzymatic esterification method.[2]

Materials:

  • Oleic Acid

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Baffled Erlenmeyer flask

  • Shaking incubator

  • Centrifuge

Procedure:

  • In a baffled Erlenmeyer flask, combine oleic acid and methanol. A molar ratio of 1.5:1 (methanol to oleic acid) is recommended to achieve high conversion.

  • Add the immobilized lipase at a loading of 0.75 wt% relative to the total mass of reactants.

  • If desired, add molecular sieves to remove water produced during the reaction. A 50% excess relative to their adsorption capacity is suggested.

  • Incubate the reaction mixture in a shaking incubator at 55°C with agitation (e.g., 170 rpm) for up to 72 hours.

  • After the reaction, separate the lipase and molecular sieves by centrifugation.

  • Remove any residual methanol under vacuum using a rotary evaporator to yield the final this compound product.

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Analysis reactants 1. Combine Oleic Acid, Methanol, and Catalyst reaction 2. Heat and Stir at Specified Temperature and Time reactants->reaction cool 3. Cool Reaction Mixture reaction->cool separate 4. Separate Catalyst (e.g., Filtration/Centrifugation) cool->separate purify 5. Remove Excess Methanol & Water (Vacuum) separate->purify product This compound (Final Product) purify->product analyze 6. Analyze Yield and Purity (e.g., Titration, GC) product->analyze

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield cause1 Suboptimal Conditions (Temp, Time, Ratio) start->cause1 cause2 Catalyst Issues (Inactive, Insufficient) start->cause2 cause3 Presence of Water (Equilibrium Shift) start->cause3 cause4 Poor Mixing (Mass Transfer Limit) start->cause4 sol1 Optimize Reaction Parameters cause1->sol1 sol2 Check/Replace Catalyst, Increase Loading cause2->sol2 sol3 Implement Water Removal (e.g., Molecular Sieves) cause3->sol3 sol4 Increase Stirring Speed cause4->sol4 end end sol1->end Improved Yield sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low this compound yield.

References

Technical Support Center: Purification of Methyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl oleate.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in crude this compound after synthesis?

Following synthesis, crude this compound typically contains unreacted starting materials, byproducts, and residual catalysts. The most common impurities include:

  • Glycerol: A byproduct of transesterification.

  • Methanol: Excess reactant from the esterification or transesterification process.

  • Water: Can be introduced during the reaction or subsequent washing steps.

  • Catalyst Residues: Homogeneous catalysts (like sodium or potassium hydroxide, or sulfuric acid) or heterogeneous catalysts.

  • Free Fatty Acids (FFAs): Resulting from incomplete esterification or hydrolysis of the methyl ester.

  • Other Fatty Acid Methyl Esters (FAMEs): Such as methyl palmitate and methyl stearate, which have similar physical properties to this compound, making them difficult to separate.

2. How can I remove residual glycerol from my this compound?

Residual glycerol is a common impurity that can be removed through several methods:

  • Water Washing: Glycerol is highly soluble in water, while this compound is not. Gentle washing with warm water can effectively extract glycerol. However, vigorous shaking can lead to the formation of emulsions, which are difficult to break.[1]

  • Liquid-Liquid Extraction: Using a solvent system where glycerol has high solubility can enhance separation.

  • Adsorption: Passing the crude this compound through a bed of adsorbent material like Magnesol® (a synthetic magnesium silicate) or specific resins can capture glycerol.

3. I am having trouble with emulsion formation during water washing. What can I do?

Emulsion formation is a frequent issue, often caused by the presence of soaps (formed from the reaction of free fatty acids with a basic catalyst) and monoglycerides.[1] Here are some troubleshooting steps:

  • Gentle Agitation: Initially, wash the this compound with minimal agitation to prevent the formation of a stable emulsion.[1]

  • Use of Brine: Washing with a saturated salt (sodium chloride) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Acidification: Adding a dilute acid can help to break soap-stabilized emulsions. However, be cautious as this can increase the free fatty acid content.[1]

  • Centrifugation: For small-scale purifications, centrifuging the mixture can help to separate the layers.

  • Phase Separation Filter Paper: Specialized filter paper can be used to separate the organic and aqueous phases.

4. What is the most effective method for separating saturated FAMEs (e.g., methyl palmitate, methyl stearate) from this compound?

Separating saturated FAMEs from this compound is challenging due to their similar boiling points. The most effective methods are:

  • Fractional Vacuum Distillation: By carefully controlling the temperature and pressure, it is possible to separate FAMEs based on their slight differences in boiling points.[2]

  • Low-Temperature Crystallization: Saturated FAMEs have higher melting points than unsaturated FAMEs like this compound. By cooling the mixture in a suitable solvent, the saturated esters will crystallize first and can be removed by filtration.[3]

  • Urea Complexation: Urea can form inclusion complexes with saturated fatty acids, which then precipitate out of the solution, leaving the unsaturated esters behind.

5. My purified this compound has a high acid value. What is the cause and how can I fix it?

A high acid value indicates the presence of free fatty acids (FFAs). This can be due to:

  • Incomplete Esterification: The initial reaction did not go to completion.

  • Hydrolysis: The this compound has degraded due to the presence of water and heat, or residual acid/base catalyst.

  • Soap Splitting: If an acid was used to break an emulsion, it may have converted soaps back into FFAs.[1]

To reduce the acid value, you can perform an additional esterification step or neutralize the FFAs with a base, followed by a water wash to remove the resulting soaps.

Troubleshooting Guides

Purity and Yield Issues
Problem Possible Cause Solution
Low Purity of this compound Incomplete removal of impurities like glycerol, methanol, or other FAMEs.- Repeat washing steps to remove polar impurities.- Optimize distillation conditions (vacuum, temperature, reflux ratio).- Perform low-temperature crystallization to remove saturated FAMEs.
Low Yield After Purification - Loss of product during washing due to emulsion formation.- Degradation of this compound during high-temperature distillation.- Inefficient separation during chromatography.- Use gentle washing or brine to minimize emulsions.- Use vacuum distillation to lower the boiling point and prevent degradation.- Optimize chromatography conditions (solvent system, column packing).
Product is Colored (Yellow/Brown) - Oxidation of the double bond in this compound.- Presence of colored impurities from the starting material.- Store crude and purified this compound under an inert atmosphere (e.g., nitrogen or argon) and protect from light.- Use adsorbents like activated carbon to remove colored impurities.
Distillation Problems
Problem Possible Cause Solution
Poor Separation of FAMEs - Insufficient column efficiency.- Incorrect temperature or pressure.- Use a packed column with a higher number of theoretical plates.- Carefully control the distillation temperature and maintain a stable, high vacuum.[2]
Product Degradation (Darkening) - Distillation temperature is too high.- Use a high vacuum to lower the boiling point of this compound (e.g., 175-179°C at 2 mm Hg).[4]
Bumping or Uneven Boiling - Lack of boiling chips or stir bar in the distillation flask.- Always use a stir bar or boiling chips suitable for vacuum distillation.
Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Compounds - Inappropriate solvent system.- Column overloading.- Perform thin-layer chromatography (TLC) to determine the optimal solvent system that gives good separation.- Load an appropriate amount of sample for the column size.
Compound Stuck on the Column - Solvent system is not polar enough to elute the compound.- Gradually increase the polarity of the eluting solvent (gradient elution).
Cracking or Channeling of Silica Gel - Improper packing of the column.- Pack the column as a slurry to ensure a uniform and dense bed.
Crystallization Challenges
Problem Possible Cause Solution
No Crystals Form - Solution is too dilute.- Cooling is not cold enough.- Concentrate the solution by evaporating some of the solvent.- Use a colder cooling bath (e.g., dry ice/acetone).
Oiling Out (Product separates as a liquid) - The melting point of the solute is below the temperature of the solution.- The solution is supersaturated.- Add a small amount of solvent to dissolve the oil, then try to crystallize again, perhaps at a lower temperature.- Use a more dilute solution.
Poor Recovery of Product - Too much solvent was used.- The crystals are too fine and pass through the filter paper.- Reduce the amount of solvent used to dissolve the crude product.- Use a finer porosity filter paper or a double layer of filter paper.

Quantitative Data Summary

Purification Method Parameter Value Reference
Fractional Vacuum DistillationPurity of C22 methyl ester92.6%[5]
Yield of C22 methyl ester32%[5]
Purity of methyl palmitate>90%[6]
Purity of this compound70-75% (in bottom product)[6]
Low-Temperature CrystallizationPurity of this compound>99%[7]
Purity of methyl linoleate98.9%[3]
Purity of this compound99.3%[3]
Urea ComplexationPurity of oleic acid (from methyl ester)77.96% (from 66.99%)[7]
Adsorption (Activated Carbon)Yield of FAMEsHigher than silica gel and water washing[8]
Adsorption (Silica Gel)Yield of ethyl esters84.6%[8]
Water Washing (Acidified)Yield of ethyl esters84.4%[8]
Photocatalytic EsterificationConversion of oleic acid to this compound98% (±0.8)[9]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is for the purification of this compound from a mixture of fatty acid methyl esters.

Materials:

  • Crude this compound mixture

  • Round bottom flask

  • Fractional distillation column (e.g., Vigreux or packed column)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with stirrer

  • Vacuum pump and pressure gauge

  • Cold trap

  • Stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

  • Add the crude this compound mixture and a stir bar to the round bottom flask. Do not fill the flask more than two-thirds full.

  • Apply a thin layer of vacuum grease to all ground glass joints.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 2-10 mmHg).

  • Once the pressure is stable, begin heating the distillation flask.

  • Collect the initial fraction, which will likely contain lower boiling point impurities.

  • Slowly increase the temperature and collect fractions at different temperature ranges. This compound has a boiling point of approximately 175-179°C at 2 mm Hg.[4]

  • Monitor the temperature at the distillation head. A stable temperature during collection of a fraction indicates a pure compound.

  • Once the desired fraction is collected, turn off the heat and allow the system to cool completely before slowly reintroducing air.

Protocol 2: Column Chromatography with Silica Gel

This protocol is for the separation of this compound from less polar or more polar impurities.

Materials:

  • Crude this compound

  • Silica gel (60-200 mesh)

  • Chromatography column with a stopcock

  • Solvents (e.g., hexane, ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

Procedure:

  • Determine the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that provides good separation of this compound from its impurities. A good starting point for FAMEs is a mixture of hexane and ethyl acetate.

  • Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar solvent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[10]

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the chromatography solvent.

    • Carefully add the sample to the top of the column.

    • Alternatively, for "dry loading," dissolve the sample in a volatile solvent, add a small amount of silica gel, evaporate the solvent, and then add the dry silica-sample mixture to the top of the column.[11]

  • Elute the Column:

    • Open the stopcock and begin to run the solvent through the column.

    • Collect fractions in separate tubes.

    • If necessary, gradually increase the polarity of the solvent (gradient elution) to elute more polar compounds.

  • Analyze Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified product.

Protocol 3: Low-Temperature Crystallization

This protocol is designed to separate saturated FAMEs from this compound.

Materials:

  • Crude this compound mixture

  • Solvent (e.g., acetone, methanol)

  • Crystallization vessel (e.g., beaker or Erlenmeyer flask)

  • Low-temperature bath (e.g., refrigerated circulator or dry ice/acetone bath)

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Dissolve the crude this compound in a suitable solvent at room temperature or with gentle warming. The amount of solvent should be just enough to fully dissolve the sample.

  • Slowly cool the solution in the low-temperature bath with gentle stirring. The target temperature will depend on the specific FAME mixture but is typically between 0°C and -40°C.

  • Hold the solution at the target temperature for a period of time (e.g., 1-24 hours) to allow the saturated FAMEs to crystallize.[12]

  • Once crystallization is complete, quickly filter the cold mixture through a pre-chilled Büchner funnel to separate the crystallized saturated FAMEs from the liquid phase containing the enriched this compound.

  • The filtrate now contains a higher concentration of this compound. The solvent can be removed by evaporation.

  • The purity of the filtrate can be checked by GC-MS. The process can be repeated at lower temperatures to further increase the purity of the this compound.

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude this compound Wash Water Washing (Remove Glycerol, Methanol, Catalyst) Crude->Wash Dry Drying (Remove Water) Wash->Dry Distill Fractional Vacuum Distillation (Separate FAMEs) Dry->Distill Option 1 Crystallize Low-Temperature Crystallization (Remove Saturated FAMEs) Dry->Crystallize Option 2 Chromatography Column Chromatography (Remove Polar/Non-polar Impurities) Dry->Chromatography Option 3 Pure Pure this compound Distill->Pure Crystallize->Pure Chromatography->Pure

Caption: General workflow for the purification of this compound.

Troubleshooting Emulsion Formation

EmulsionTroubleshooting Start Emulsion forms during water washing Q1 Is the agitation vigorous? Start->Q1 A1_Yes Reduce agitation to gentle swirling Q1->A1_Yes Yes A1_No Proceed to next step Q1->A1_No No End Phases Separated A1_Yes->End Q2 Is soap content high? A1_No->Q2 A2_Yes Add dilute acid to break soap (monitor acid value) Q2->A2_Yes Yes A2_No Proceed to next step Q2->A2_No No A2_Yes->End A3 Wash with brine solution A2_No->A3 A4 Centrifuge the mixture A3->A4 A4->End ImpurityRemoval cluster_impurities Impurities cluster_methods Purification Methods Glycerol Glycerol Methanol Methanol Water Water Catalyst Catalyst SatFAMEs Saturated FAMEs Color Color Impurities Washing Water Washing Washing->Glycerol Washing->Methanol Washing->Catalyst Drying Drying Drying->Water Distillation Distillation Distillation->Methanol Distillation->SatFAMEs Crystallization Crystallization Crystallization->SatFAMEs Adsorption Adsorption Adsorption->Glycerol Adsorption->Color

References

Preventing oxidation and degradation of methyl oleate during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the oxidation and degradation of methyl oleate during storage. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, detailed analytical protocols, and a summary of stability data.

Frequently Asked Questions (FAQs)

Proper Storage and Handling

  • What are the ideal storage conditions for this compound? To minimize degradation, this compound should be stored at -20°C in a tightly sealed container, protected from light and air. It is sensitive to both air and light, and these factors can accelerate oxidation.

  • Do I need to store this compound under an inert atmosphere? Yes, for long-term storage or for applications sensitive to oxidation byproducts, it is highly recommended to store this compound under an inert atmosphere such as nitrogen or argon. This displaces oxygen, a key reactant in the oxidation process.

  • What materials are incompatible with this compound? this compound is incompatible with strong oxidizing agents. Contact with these substances can lead to rapid and exothermic reactions, causing significant degradation.

Understanding and Preventing Degradation

  • What is the primary degradation pathway for this compound? The main route of degradation is autoxidation, a free-radical chain reaction that occurs at the double bond of the oleate molecule. This process is initiated by factors like heat, light, and the presence of metal ions. The initial products are hydroperoxides, which are unstable and can decompose into a variety of secondary oxidation products, including aldehydes, ketones, and carboxylic acids.[1]

  • How can I prevent the oxidation of this compound? In addition to proper storage conditions (cold, dark, and an inert atmosphere), the use of antioxidants can effectively inhibit the autoxidation process. Antioxidants act as radical scavengers, interrupting the chain reaction of oxidation.

  • What are some recommended antioxidants for this compound? Synthetic phenolic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used to stabilize fatty acid methyl esters. The optimal concentration can vary, but typically ranges from 100 to 1000 ppm.

Analytical Testing

  • How can I check if my this compound has degraded? The primary indicators of oxidation are the peroxide value (PV) and the acid value (AV). An increase in the peroxide value indicates the initial stages of oxidation (formation of hydroperoxides), while an increase in the acid value points to the formation of acidic secondary oxidation products. Gas chromatography (GC) analysis can also reveal the presence of degradation products as additional peaks in the chromatogram.

  • What is an acceptable peroxide value for this compound? The acceptable peroxide value depends on the specific application. For high-purity applications, a peroxide value close to zero is desirable. A significant increase from the initial value upon receipt indicates degradation.

Impact on Experiments

  • How can oxidized this compound affect my experiments? The presence of oxidation products can have significant and often unpredictable effects on experimental outcomes. Aldehydes and ketones can react with proteins and other biological molecules, while increased acidity can alter the pH of reaction mixtures. In cell-based assays, oxidized lipids have been shown to induce pro-inflammatory responses.

  • Can I purify this compound that has started to oxidize? While it is possible to reduce the peroxide value of oxidized oils through methods like treatment with reducing agents or column chromatography, these procedures can be complex and may not completely remove all secondary oxidation products. For sensitive applications, it is generally recommended to use fresh, unoxidized this compound.

Troubleshooting Guides

Issue 1: High Peroxide Value in a Freshly Opened Bottle

  • Question: I just opened a new bottle of this compound and the peroxide value is already high. What could be the cause?

  • Answer: This could be due to improper storage or handling during shipping, or a leak in the container's seal that allowed oxygen to enter. Contact the supplier with the lot number and your test results. It is also important to ensure that your analytical method for determining the peroxide value is being performed correctly.

Issue 2: Rapid Degradation Despite Proper Storage

  • Question: I am storing my this compound at -20°C under nitrogen, but it still seems to be degrading quickly. Why might this be happening?

  • Answer: Several factors could be at play:

    • Contamination: The presence of trace metals (e.g., copper, iron) can catalyze oxidation even at low temperatures. Ensure your storage containers are scrupulously clean.

    • Purity of Inert Gas: Ensure the nitrogen or argon you are using is of high purity and effectively displacing all oxygen.

    • Frequent Use: If the container is frequently opened and closed, even with inert gas backfilling, some oxygen exposure is inevitable. Consider aliquoting the this compound into smaller, single-use vials.

Issue 3: Unexpected Peaks in GC Analysis

  • Question: My GC chromatogram of a stored this compound sample shows several unexpected peaks. What are they?

  • Answer: These peaks are likely secondary oxidation products such as aldehydes, ketones, and shorter-chain fatty acid esters that form from the breakdown of hydroperoxides. These compounds can interfere with the quantification of this compound and may have biological activity of their own. If precise quantification of this compound is required, a fresh, high-purity standard should be used for comparison.

Issue 4: Inconsistent Results in Biological Assays

  • Question: I am using this compound in a cell culture experiment and am getting variable results. Could degradation be the cause?

  • Answer: Yes, this is highly likely. The primary oxidation products (hydroperoxides) and secondary products (aldehydes, ketones) can be cytotoxic or induce inflammatory responses in cells. The composition and concentration of these degradation products can change over time, leading to inconsistent experimental outcomes. It is crucial to use this compound with a very low peroxide value for any biological experiments and to use a fresh aliquot for each experiment.

Quantitative Data Summary

The rate of this compound oxidation is influenced by temperature, exposure to oxygen, and the presence of antioxidants. The following table provides an illustrative summary of the expected increase in peroxide value under different storage conditions, based on trends reported in the literature.

Storage ConditionTemperatureAntioxidantTimeIllustrative Peroxide Value (meq/kg)
Ideal-20°CBHT (200 ppm)90 days< 1.0
Ideal (No Antioxidant)-20°CNone90 days2.0 - 5.0
Room Temperature, Dark20°CBHT (200 ppm)30 days5.0 - 10.0
Room Temperature, Dark20°CNone30 days> 20.0
Accelerated (Air, Light)40°CNone7 days> 50.0

Note: These values are for illustrative purposes to demonstrate the relative effects of different storage conditions. Actual values may vary based on the initial quality of the this compound and specific experimental conditions.

Experimental Protocols

1. Determination of Peroxide Value (PV)

This protocol is based on the iodometric titration method, which measures the amount of iodine liberated from potassium iodide by the peroxides present in the sample.

  • Reagents:

    • Acetic Acid-Chloroform solution (3:2 v/v)

    • Saturated Potassium Iodide (KI) solution (freshly prepared)

    • Deionized Water

    • 0.01 N Sodium Thiosulfate (Na₂S₂O₃) standard solution

    • 1% Starch indicator solution

  • Procedure:

    • Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask with a glass stopper.

    • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

    • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

    • Immediately add 30 mL of deionized water and unstopper the flask.

    • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow iodine color almost disappears.

    • Add 1-2 mL of starch indicator solution. A blue color will appear.

    • Continue the titration with vigorous shaking until the blue color is completely discharged.

    • Record the volume of sodium thiosulfate solution used (V).

    • Perform a blank determination under the same conditions, without the this compound sample, and record the volume (V₀).

  • Calculation: Peroxide Value (meq/kg) = ((V - V₀) * N * 1000) / W Where:

    • V = Volume of titrant used for the sample (mL)

    • V₀ = Volume of titrant used for the blank (mL)

    • N = Normality of the sodium thiosulfate solution

    • W = Weight of the sample (g)

2. Determination of Acid Value (AV)

This protocol determines the amount of free fatty acids present by titrating the sample with a standardized solution of potassium hydroxide.

  • Reagents:

    • Neutralized Ethanol (95%): Add a few drops of phenolphthalein to ethanol and titrate with 0.1 N KOH until a faint pink color persists.

    • 0.1 N Potassium Hydroxide (KOH) standard solution

    • Phenolphthalein indicator solution (1% in 95% ethanol)

  • Procedure:

    • Accurately weigh approximately 5-10 g of the this compound sample into a 250 mL Erlenmeyer flask.

    • Add 50 mL of neutralized ethanol and a few drops of phenolphthalein indicator.

    • Heat the mixture gently in a water bath to dissolve the sample if necessary.

    • Titrate the solution with 0.1 N KOH, swirling the flask, until a stable pink color persists for at least 30 seconds.

    • Record the volume of KOH solution used (V).

  • Calculation: Acid Value (mg KOH/g) = (V * N * 56.1) / W Where:

    • V = Volume of KOH solution used (mL)

    • N = Normality of the KOH solution

    • 56.1 = Molecular weight of KOH

    • W = Weight of the sample (g)

Visualizations

AutoxidationPathway MO This compound (RH) Initiator Initiator (Light, Heat, Metal Ions) R_radical Alkyl Radical (R.) Initiator->R_radical Initiation O2 Oxygen (O2) ROO_radical Peroxy Radical (ROO.) R_radical->ROO_radical + O2 ROO_radical->R_radical - H. RH This compound (RH) ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + RH (Propagation) Antioxidant Antioxidant (AH) ROO_radical->Antioxidant Decomposition Decomposition Products (Aldehydes, Ketones, etc.) ROOH->Decomposition Breakdown StableRadical Stable Radical (A.) Antioxidant->StableRadical Inhibition ExperimentalWorkflow start Start: this compound Sample storage Store under defined conditions (Temp, Light, Atmosphere) start->storage sampling Take aliquots at time points (t=0, t=1, t=2...) storage->sampling pv_test Peroxide Value (PV) Titration sampling->pv_test av_test Acid Value (AV) Titration sampling->av_test gc_test GC-MS Analysis sampling->gc_test data_analysis Data Analysis: Plot PV, AV vs. Time pv_test->data_analysis av_test->data_analysis gc_test->data_analysis end End: Determine Stability data_analysis->end TroubleshootingFlow rect_node rect_node start Inconsistent Experimental Results? check_storage Check this compound Storage Conditions? start->check_storage Yes check_age Is the sample old or frequently opened? check_storage->check_age Conditions OK action_review_storage Action: Review storage protocol. (Temp, Inert Gas, Light) check_storage->action_review_storage Conditions Not OK test_pv Perform Peroxide Value (PV) Test check_age->test_pv Yes check_age->test_pv No pv_high PV is High? test_pv->pv_high action_discard Action: Discard old sample. Use fresh aliquot. pv_high->action_discard Yes action_ok This compound is likely stable. Investigate other variables. pv_high->action_ok No

References

Technical Support Center: Water Removal in Methyl Oleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl oleate. The focus is on effectively removing water, a critical byproduct that can limit reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from my this compound synthesis reaction?

The synthesis of this compound from oleic acid and methanol is typically an equilibrium-limited reaction, specifically a Fischer esterification.[1][2][3][4] Water is a product of this reaction. According to Le Chatelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, thereby reducing the yield of your desired this compound.[1][3] Continuous removal of water is a key strategy to drive the reaction to completion and maximize your product yield.[1][2][3][4]

Q2: What are the most common laboratory methods for removing water from an esterification reaction?

The most prevalent and effective methods used in a laboratory setting are:

  • Azeotropic Distillation with a Dean-Stark Apparatus: This technique involves using a solvent (like toluene) that forms a low-boiling azeotrope with water.[1][4] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent in the Dean-Stark trap, which is then returned to the reaction flask.[1]

  • Use of Desiccants (e.g., Molecular Sieves): Solid drying agents, particularly 3Å or 4Å molecular sieves, can be added to the reaction mixture to selectively adsorb the water as it is formed.[4][5]

  • Reactive Distillation: This is an advanced technique where the reaction and separation of products occur simultaneously in a single distillation column.[6][7][8][9]

  • Pervaporation: This membrane-based technique uses a water-selective membrane to remove water from the reaction mixture under a vacuum.[1][10][11]

Q3: Can I just use a large excess of methanol to drive the reaction forward?

Yes, using a significant excess of one reactant, typically the less expensive one like methanol, is a common strategy to shift the equilibrium towards the product side.[3][4] However, for reactions that are highly sensitive to water or to achieve very high conversions, this method is often used in conjunction with active water removal techniques.

Q4: Are there any safety precautions I should be aware of when using these water removal methods?

Absolutely. When using a Dean-Stark apparatus with solvents like toluene, ensure your setup is in a well-ventilated fume hood as toluene is flammable and has associated health risks.[12] When handling acid catalysts like sulfuric acid, always use appropriate personal protective equipment (PPE), including gloves and safety goggles.[12] Molecular sieves can become very hot upon adsorbing water, so handle them with care.[13]

Troubleshooting Guides

Dean-Stark Apparatus
Problem Possible Cause(s) Solution(s)
No water is collecting in the trap. 1. The reaction has not yet reached a temperature high enough to form the azeotrope with the solvent. 2. The reaction is not producing water (reaction may not be proceeding). 3. The Dean-Stark trap is not properly insulated, leading to premature condensation of the vapor before it reaches the condenser.[14] 4. The chosen azeotropic solvent is not appropriate for the reaction temperature.1. Ensure the reaction is heated to the boiling point of the azeotropic mixture. 2. Verify that your catalyst is active and reactants are pure. Monitor the reaction progress by other means (e.g., TLC, GC). 3. Wrap the arm of the Dean-Stark apparatus with glass wool or aluminum foil to ensure the vapor reaches the condenser.[14] 4. Select a solvent that forms an azeotrope that boils at a temperature compatible with your reaction conditions.
The solvent in the trap is cloudy or an emulsion is forming. 1. The rate of distillation is too vigorous, causing co-distillation of the carboxylic acid or other reaction components.[15] 2. The carboxylic acid itself is forming an azeotrope with water.[15]1. Reduce the heating rate to achieve a gentle, steady reflux. 2. Consider using a different azeotropic solvent with a lower boiling azeotrope to minimize co-distillation of the acid.[15]
The collected liquid in the trap is not separating into two layers. 1. The solvent and water are miscible at the condensation temperature. 2. The amount of water produced is very small and remains dissolved in the solvent.1. Ensure you are using a solvent that is immiscible with water (e.g., toluene, hexane). 2. Allow more time for the reaction to proceed and generate more water. Alternatively, you can add a small amount of the azeotropic solvent to the trap before starting the reaction to aid in separation.
Molecular Sieves
Problem Possible Cause(s) Solution(s)
Reaction yield is still low despite using molecular sieves. 1. The molecular sieves were not properly activated (are already saturated with water).[13][16] 2. The pore size of the molecular sieves is incorrect for water removal. 3. The amount of molecular sieves is insufficient for the scale of the reaction. 4. The acidic catalyst is degrading the molecular sieves.1. Activate the molecular sieves by heating them in an oven at the recommended temperature (typically 200-300°C for several hours) before use.[16] 2. Use 3Å or 4Å molecular sieves, which are ideal for adsorbing water while excluding larger molecules.[5] 3. Use a sufficient quantity of molecular sieves (typically 10-20% w/v of the solvent).[16] 4. To prevent direct contact with the acid, place the molecular sieves in a Soxhlet extractor above the reaction flask. The solvent and water vapor will pass through the sieves, which will adsorb the water, and the dried solvent will return to the reaction.
The molecular sieves have turned to a fine powder in the reaction flask. The acidic catalyst has degraded the crystalline structure of the zeolite-based molecular sieves.Use a Soxhlet extractor to physically separate the molecular sieves from the reaction mixture while still allowing for water removal from the vapor phase.
How do I know if my molecular sieves are active? A simple qualitative test can be performed.Place a few beads on a gloved hand and add a drop of water. If they are active, you will feel a significant amount of heat generated.[13]

Data Presentation

The following table summarizes the impact of water removal on the conversion of oleic acid to its ester.

Water Removal MethodOleic Acid Conversion (%)Reference
No Water Removal54.96%[17]
Dean-Stark Apparatus98.78%[17]
Adsorption System (unspecified)88.2% (traditional batch) vs. 99.7% (with adsorption)[7]

Experimental Protocols

Protocol 1: Water Removal using a Dean-Stark Apparatus
  • Apparatus Setup:

    • Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser in a heating mantle.

    • Ensure all glassware is dry before starting.

  • Reagents:

    • Charge the round-bottom flask with oleic acid, methanol (a slight excess is often beneficial), a suitable azeotropic solvent (e.g., toluene), and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Procedure:

    • Begin stirring and heating the reaction mixture.

    • Heat the mixture to reflux. The vapor of the azeotrope will rise, condense in the condenser, and collect in the Dean-Stark trap.

    • As the condensate collects, it will separate into two layers: the denser water layer at the bottom and the less dense organic solvent layer on top.

    • The organic solvent will overflow from the side arm of the trap and return to the reaction flask.

    • Periodically drain the collected water from the bottom of the trap.

    • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

    • Allow the apparatus to cool to room temperature before disassembly.

Protocol 2: Water Removal using Molecular Sieves in a Soxhlet Extractor
  • Apparatus Setup:

    • Set up a round-bottom flask with a heating mantle and a magnetic stirrer.

    • Fit a Soxhlet extractor on top of the flask, and a reflux condenser on top of the Soxhlet extractor.

  • Reagents and Materials:

    • In the round-bottom flask, combine the oleic acid, methanol, and acid catalyst.

    • Place freshly activated 3Å or 4Å molecular sieves in a thimble inside the Soxhlet extractor.

  • Procedure:

    • Heat the reaction mixture to reflux.

    • The solvent and any water formed will vaporize, and the vapor will travel up into the Soxhlet extractor.

    • The vapor will condense in the reflux condenser and drip down onto the molecular sieves.

    • The molecular sieves will adsorb the water from the condensate.

    • Once the Soxhlet extractor is full, the dried solvent will siphon back into the reaction flask.

    • Allow this process to cycle for the duration of the reaction to continuously remove water.

    • After the reaction is complete, turn off the heat and let the apparatus cool.

Visualizations

Experimental_Workflow_Dean_Stark cluster_setup Apparatus Setup cluster_reaction Reaction cluster_workup Work-up A Assemble Flask, Dean-Stark, and Condenser B Add Reactants, Solvent, and Catalyst A->B C Heat to Reflux B->C D Azeotrope Distills and Condenses C->D E Water Separates in Trap D->E F Solvent Returns to Flask E->F F->C Recycle G Periodically Drain Water F->G H Reaction Complete (No More Water) G->H I Cool and Disassemble H->I

Caption: Workflow for water removal using a Dean-Stark apparatus.

Troubleshooting_Dean_Stark Start Problem with Dean-Stark Q1 Is water collecting in the trap? Start->Q1 A1_Yes Is the collected liquid separating? Q1->A1_Yes Yes A1_No Check Temperature, Catalyst, and Insulation Q1->A1_No No A2_Yes Continue Reaction A1_Yes->A2_Yes Yes A2_No Is an emulsion forming? A1_Yes->A2_No No A3_Yes Reduce Heating Rate A2_No->A3_Yes Yes A3_No Check Solvent Immiscibility A2_No->A3_No No

Caption: Troubleshooting logic for the Dean-Stark apparatus.

References

Addressing solubility issues of methyl oleate in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with methyl oleate in aqueous solutions.

Frequently Asked Questions (FAQs)

1. What is the intrinsic solubility of this compound in water?

This compound is a fatty acid methyl ester and is considered insoluble in water.[1][2][3][4] Its hydrophobic nature, due to the long hydrocarbon chain, prevents it from readily dissolving in aqueous solutions.[2] It is, however, miscible with organic solvents such as ethanol, ether, and chloroform.[1][4][5]

2. I need to prepare a stock solution of this compound for my experiments. What is the recommended approach?

Due to its poor water solubility, it is recommended to first dissolve this compound in a water-miscible organic solvent before preparing an aqueous stock solution. Dimethyl sulfoxide (DMSO) and ethanol are commonly used solvents for this purpose.[6][7]

Here is a general workflow for preparing a stock solution:

A Weigh this compound B Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO, Ethanol) A->B C Vortex or sonicate until fully dissolved B->C D Perform serial dilutions in your aqueous buffer or media C->D E Observe for any precipitation or phase separation D->E

Caption: Workflow for preparing a this compound stock solution.

For maximum solubility in aqueous buffers, an ethanolic solution of this compound should be diluted with the aqueous buffer of choice.[6] It is important to note that storing the aqueous solution for more than one day is not recommended.[6]

3. What are the common methods to improve the solubility of this compound in aqueous solutions for experimental use?

Several methods can be employed to increase the apparent solubility and dispersion of this compound in aqueous solutions:

  • Co-solvents: Using water-miscible organic solvents like ethanol or DMSO can help to solubilize this compound.[6][7] However, the final concentration of the organic solvent in the cell culture or experimental system should be carefully controlled to avoid toxicity.[8]

  • Surfactants/Emulsifiers: Surfactants can be used to form micelles or emulsions, effectively dispersing the this compound in the aqueous phase.[3][9][10] Non-ionic surfactants like Tween 80 are commonly used for creating stable nanoemulsions.[11]

  • Emulsions and Nanoemulsions: Creating an oil-in-water emulsion or nanoemulsion is a highly effective method for delivering this compound in an aqueous system.[11][12] Nanoemulsions are thermodynamically stable systems with very small droplet sizes (typically 20-200 nm), which enhances the bioavailability of lipophilic compounds.[13]

4. I am observing an oil phase separating from my aqueous medium after adding my this compound stock solution. What can I do to troubleshoot this?

Phase separation indicates that the solubility limit of this compound in your system has been exceeded. Here are some troubleshooting steps:

  • Decrease the final concentration of this compound: You may be working above its solubility limit in your specific aqueous medium.

  • Increase the concentration of the co-solvent: If using a co-solvent like ethanol or DMSO, a slight increase in its final concentration (while remaining within non-toxic limits for your experiment) might improve solubility.

  • Incorporate a surfactant: The addition of a biocompatible surfactant can help to emulsify the this compound and prevent phase separation. The choice of surfactant and its concentration will be critical.

  • Prepare a nanoemulsion: For long-term stability and a uniform dispersion, preparing a this compound nanoemulsion is a robust solution.

Start Phase Separation Observed A Is the final concentration of this compound too high? Start->A B Decrease the final concentration A->B Yes C Is a co-solvent being used? A->C No F Problem Solved B->F D Increase co-solvent concentration (check for toxicity) C->D Yes E Consider adding a surfactant or preparing an emulsion/ nanoemulsion C->E No D->F E->F

Caption: Troubleshooting phase separation of this compound.

Quantitative Data on Solubility

The solubility of this compound is highly dependent on the solvent system and the presence of solubilizing agents.

Solvent SystemApproximate SolubilityReference
WaterInsoluble[1][3][4]
EthanolMiscible[4][5]
EtherMiscible[4][5]
ChloroformMiscible[4][5]
Dimethyl sulfoxide (DMSO)≥ 100 mg/mL[6][7]
Dimethyl formamide≥ 100 mg/mL[6]
PBS, pH 7.2 (from ethanol stock)~ 0.1 mg/mL[6]
0.15 M Tris-HCl, pH 8.5 (from ethanol stock)~ 1 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 296.49 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh out 29.65 mg of this compound and transfer it to a sterile tube.

  • Add 1 mL of DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[14] Sonication can also be used if necessary.[7]

  • Visually inspect the solution to ensure there are no undissolved droplets.

  • This yields a 100 mM stock solution. Store at -20°C.

  • For experimental use, dilute this stock solution in your aqueous medium to the desired final concentration. Ensure the final DMSO concentration is not toxic to your cells (typically ≤ 0.5%).

Protocol 2: Preparation of a this compound Nanoemulsion using a High-Pressure Homogenizer

This protocol provides a general method for preparing an oil-in-water nanoemulsion. The exact ratios of oil, surfactant, and water may need to be optimized for your specific application.

Materials:

  • This compound (oil phase)

  • Tween 20 or Tween 80 (surfactant)

  • Distilled or deionized water (aqueous phase)

  • High-speed mixer

  • High-pressure homogenizer

Procedure:

  • Premixing: Prepare the oil phase by weighing the desired amount of this compound. Prepare the aqueous phase by dissolving the surfactant (e.g., 2-8% w/w) in water.

  • Coarse Emulsion Formation: Combine the oil and aqueous phases. Homogenize using a high-speed mixer (e.g., at 16,000 rpm) for 2-5 minutes to form a coarse emulsion.[15]

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer. The pressure (e.g., 500-1500 bar) and number of passes (e.g., 3-6 cycles) will need to be optimized to achieve the desired droplet size.[15]

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure it meets the requirements of your experiment.

cluster_0 Phase Preparation cluster_1 Emulsification cluster_2 Characterization A Oil Phase: This compound C Combine Oil and Aqueous Phases B Aqueous Phase: Water + Surfactant (e.g., Tween 80) D High-Speed Mixing (Coarse Emulsion) C->D E High-Pressure Homogenization (Nanoemulsion) D->E F Droplet Size Analysis E->F G Polydispersity Index (PDI) E->G H Zeta Potential Measurement E->H

Caption: Workflow for preparing a this compound nanoemulsion.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl Oleate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of methyl oleate is critical in various applications, from biodiesel quality control to the formulation of pharmaceutical products. The choice of analytical methodology significantly impacts the reliability and validity of these measurements. This guide provides an objective comparison of common analytical methods for this compound quantification, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.

Comparison of Analytical Methods

The three primary techniques for the quantification of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). Each method offers distinct advantages and limitations in terms of sensitivity, precision, and ease of use.

Quantitative Performance Data

The following table summarizes the key validation parameters for each method, providing a clear comparison of their performance characteristics.

Validation ParameterGC-FIDHPLC-UVqNMR
Linearity (R²) > 0.99[1][2]≥ 0.995[3]> 0.99[4]
Limit of Detection (LOD) Not consistently reported0.0018% mass[3]Not typically used for quantification
Limit of Quantification (LOQ) 0.476 mg/g of oil[5]0.0054% mass[3]Not typically used for quantification
Accuracy (% Recovery) 97.3% - 107.0%[6]81.7% - 110.9%[3]High accuracy reported[4]
Precision (%RSD) < 5%[2]0.2% - 1.3% (Repeatability)[3]Not explicitly reported

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are outlines of the typical experimental protocols for each of the discussed methods.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs).

  • Sample Preparation (Esterification): Fatty acids in the sample are first converted to their corresponding methyl esters (FAMEs) to increase their volatility.[7] Common methods include acid-catalyzed (e.g., with 5% aqueous sulfuric acid in methanol) or base-catalyzed (e.g., with methanolic KOH) transesterification.[1][8]

  • Instrumental Analysis:

    • Injector: A split/splitless inlet is typically used, with an injection volume of around 1 µL.[2]

    • Column: A capillary column with a polar stationary phase, such as biscyanopropyl polysiloxane, is employed to achieve good resolution of FAMEs.[9]

    • Oven Program: A temperature gradient is used to separate the different FAMEs based on their boiling points.

    • Detector: The flame ionization detector (FID) provides a response proportional to the mass of carbon atoms, making it suitable for quantifying hydrocarbons like FAMEs.[7]

  • Quantification: An external or internal standard method is used for quantification. A calibration curve is generated by injecting known concentrations of a this compound standard.[1]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers an alternative to GC-FID, particularly for the analysis of less volatile or thermally labile compounds.

  • Sample Preparation: Samples containing this compound are dissolved in a suitable solvent, such as acetonitrile.[10] Derivatization is generally not required.

  • Instrumental Analysis:

    • Mobile Phase: A gradient of methanol and a mixture of 2-propanol and hexane is often used for the separation of FAMEs.[10][11]

    • Column: A reverse-phase C18 column is commonly employed.

    • Detector: A UV detector set at a low wavelength (e.g., 205 nm) is used for detection, as FAMEs have a weak chromophore.[11]

  • Quantification: Quantification is typically performed using an external calibration method, where the peak area of the sample is compared to a calibration curve generated from standards of known concentrations.[10]

Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a powerful technique that allows for the direct quantification of analytes in a sample without the need for chromatographic separation.

  • Sample Preparation: A known amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃). An internal standard with a known concentration and a distinct NMR signal may be added.[12]

  • Instrumental Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz) is used to acquire the proton (¹H) NMR spectrum.[4]

    • Acquisition Parameters: Key parameters such as relaxation delay (D1) must be sufficiently long (e.g., 8-10 seconds) to ensure complete relaxation of all relevant protons for accurate integration.[4][13]

  • Quantification: The concentration of this compound is determined by comparing the integral of a specific proton signal of this compound (e.g., the methoxy protons at ~3.67 ppm) to the integral of a known reference signal (either from an internal standard or another component in the mixture).[12][14] The signal intensity in NMR is directly proportional to the number of protons giving rise to that signal.[13]

Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method for this compound quantification.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application Develop Develop Analytical Method Specificity Specificity Develop->Specificity Define Analytes Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD Specificity->Linearity LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis Robustness->Routine Validated Method

Caption: General workflow for the validation of an analytical method.

Decision Tree for Method Selection

This diagram provides a logical guide for selecting the most suitable analytical method based on key experimental requirements.

G Start Start: Quantify this compound Volatile Is the sample volatile and thermally stable? Start->Volatile HighThroughput Is high throughput required? Volatile->HighThroughput Yes HPLC_UV Use HPLC-UV Volatile->HPLC_UV No ComplexMatrix Is the sample matrix complex? HighThroughput->ComplexMatrix Yes GC_FID Use GC-FID HighThroughput->GC_FID No qNMR Use qNMR ComplexMatrix->qNMR Yes ConsiderDerivatization Consider derivatization for GC-FID ComplexMatrix->ConsiderDerivatization No ConsiderDerivatization->GC_FID

Caption: Decision tree for selecting an analytical method for this compound.

References

The Performance of Methyl Oleate in Biodiesel: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biodiesel, defined as a fuel comprised of mono-alkyl esters of long-chain fatty acids derived from renewable lipid feedstocks, is a leading alternative to petroleum-based diesel fuel. The specific composition of these fatty acid methyl esters (FAMEs) significantly dictates the overall performance and properties of the final biodiesel blend. Methyl oleate (C18:1), a monounsaturated FAME, is one of the most common constituents of biodiesel, particularly from feedstocks like rapeseed, soybean, and palm oil.[1] Its molecular structure strikes a critical balance between the properties of saturated and polyunsaturated FAMEs, making its performance characteristics a subject of great interest for fuel scientists and drug development professionals exploring lipid-based systems.

This guide provides an objective comparison of this compound's performance in biodiesel blends against other common FAMEs, supported by experimental data. We will delve into key fuel properties, including cetane number, oxidative stability, cold flow properties, lubricity, and heat of combustion, providing detailed experimental methodologies and summarizing quantitative data for ease of comparison.

Key Performance Properties: A Comparative Analysis

The performance of a biodiesel fuel is evaluated based on several key parameters that influence its behavior in a diesel engine and during storage. The fatty acid profile—specifically the chain length and degree of unsaturation—is the primary determinant of these properties.

The logical relationship between the molecular structure of a FAME and its resulting fuel properties is a foundational concept in biodiesel science. Saturated FAMEs, with their straight-chain structure, tend to have high cetane numbers and oxidative stability but poor performance at low temperatures. Conversely, the presence of double bonds in unsaturated FAMEs improves cold flow properties but decreases cetane number and stability. This compound, with its single double bond, represents a crucial compromise.

FAME_Properties cluster_structure FAME Molecular Structure cluster_properties Resulting Biodiesel Properties Structure FAME Type Saturated Saturated (e.g., Methyl Palmitate, Stearate) Mono Monounsaturated (this compound) Poly Polyunsaturated (e.g., Methyl Linoleate, Linolenate) CN Cetane Number Saturated->CN High OS Oxidative Stability Saturated->OS High CFP Cold Flow Properties Saturated->CFP Poor Lub Lubricity Saturated->Lub Good Mono->CN Good Mono->OS Moderate Mono->CFP Good Mono->Lub Good Poly->CN Low Poly->OS Poor Poly->CFP Excellent Poly->Lub Good

Fig. 1: Logical relationship between FAME structure and key biodiesel properties.
Cetane Number (Ignition Quality)

The cetane number (CN) is a critical measure of a fuel's ignition quality in a compression-ignition engine. A higher cetane number corresponds to a shorter ignition delay period, leading to smoother combustion. The CN is influenced by the FAME structure, generally increasing with longer carbon chains and decreasing with higher degrees of unsaturation.[2][3]

This compound typically exhibits a good cetane number, falling between the high values of saturated FAMEs and the lower values of polyunsaturated FAMEs.[4] Studies suggest an average CN for this compound is in the range of 56-59.[4][5] Blending this compound with ultra-low sulfur diesel (ULSD) has been shown to increase the cetane number of the blend; for instance, a 50% blend (O50) can increase the CN from 47 for ULSD to 51.[6]

FAME ComponentFormulaCetane Number (CN)
Saturated
Methyl LaurateC13H26O251-55
Methyl PalmitateC17H34O274-80
Methyl StearateC19H38O287-90
Monounsaturated
This compound C19H36O2 56-59[4][5]
Polyunsaturated
Methyl LinoleateC19H34O237-38
Methyl LinolenateC19H32O222-23

Table 1: Comparison of Cetane Numbers for various FAMEs. Data compiled from multiple sources.[2][3]

Oxidative Stability

Oxidative stability is a measure of a fuel's resistance to degradation when exposed to oxygen, heat, and light.[7] Poor stability can lead to the formation of gums and sediments that can clog fuel filters and injectors.[8] The primary factor affecting oxidative stability is the number of double bonds in the fatty acid chain; specifically, the presence of bis-allylic protons in polyunsaturated FAMEs makes them highly susceptible to oxidation.

This compound, with only one double bond, has moderate oxidative stability. It is significantly more stable than polyunsaturated esters like methyl linoleate and linolenate but less stable than fully saturated esters like methyl palmitate and stearate.[9][10] This is a critical consideration, as even small amounts of polyunsaturated FAMEs can have a disproportionately negative effect on the stability of the entire blend.[7]

FAME ComponentFormulaInduction Period (hours) at 110°C
Saturated
Methyl StearateC19H38O2> 80
Monounsaturated
This compound C19H36O2 ~4.8
Polyunsaturated
Methyl LinoleateC19H34O2~1.2
Methyl LinolenateC19H32O2~0.5

Table 2: Oxidative stability (Rancimat method) of various FAMEs.[9]

Cold Flow Properties

The performance of biodiesel in colder climates is dictated by its cold flow properties, primarily the Cloud Point (CP), Pour Point (PP), and Cold Filter Plugging Point (CFPP).[11] These properties are largely determined by the content of long-chain saturated FAMEs, which tend to crystallize at higher temperatures.

The double bond in this compound's structure creates a "kink" in the molecule, disrupting the crystal lattice formation and thereby improving its cold flow properties compared to saturated FAMEs.[5] For this reason, this compound is often considered an effective component for enhancing the cold-flow performance of biodiesel blends rich in saturated esters, such as palm oil methyl ester (POME).[5] For instance, a 50:50 blend of POME and this compound can significantly reduce the CP from 18°C to 5.33°C and the CFPP from 16°C to 1.33°C.[5][11]

FAME ComponentFormulaCloud Point (°C)Pour Point (°C)
Saturated
Methyl PalmitateC17H34O23230
Methyl StearateC19H38O24039
Monounsaturated
This compound C19H36O2 -5 -8
Polyunsaturated
Methyl LinoleateC19H34O2-18-20
Methyl LinolenateC19H32O2-30-33

Table 3: Comparison of Cold Flow Properties for various FAMEs.

Lubricity

Lubricity is the ability of a fuel to reduce friction and wear between moving parts in the fuel injection system. The removal of sulfur from diesel fuel has reduced its inherent lubricity, making additives necessary. Biodiesel and its FAME components are known to be excellent lubricity enhancers due to the polarity of the ester functional group.[12][13]

Studies have shown that adding even small amounts of FAMEs to diesel fuel can significantly improve its lubricity. While individual fatty acid esters enhance lubricity, some research suggests that the complex mixture of esters found in vegetable oil-derived biodiesels can have a more dramatic positive effect than single, pure FAMEs.[12] The presence of a double bond, as in this compound, can slightly increase lubricity compared to its saturated counterpart (methyl stearate).[13]

Heat of Combustion

The heat of combustion, or energy content, determines the amount of energy released when the fuel is burned. Biodiesel generally has a lower heat of combustion (by about 10-12%) compared to petroleum diesel due to its oxygen content.[14][15] Within FAMEs, the heat of combustion increases with the length of the carbon chain and decreases with the degree of unsaturation.

FAME ComponentFormulaGross Heat of Combustion (MJ/kg)
Saturated
Methyl PalmitateC17H34O2~39.8
Methyl StearateC19H38O2~40.1
Monounsaturated
This compound C19H36O2 ~39.8
Polyunsaturated
Methyl LinoleateC19H34O2~39.6
Petrodiesel #2 (for comparison)~C12H23~45.5

Table 4: Gross Heat of Combustion for various FAMEs.[14]

Engine Performance and Emissions

Engine tests show that this compound has favorable combustion characteristics, often similar to ULSD. Blends of this compound in diesel tend to reduce brake specific fuel consumption (BSFC) compared to biodiesel from more saturated sources.[1] Due to the oxygen content in the FAME molecule, biodiesel combustion generally results in lower emissions of carbon monoxide (CO), unburned hydrocarbons (UHC), and particulate matter (soot) compared to petroleum diesel.[16] However, emissions of nitrogen oxides (NOx) can sometimes increase.[17]

Studies on this compound blends have shown a reduction in NOx of up to 20% for a 50% blend (O50), with UHC remaining constant and soot emissions staying low.[18] The thermal efficiency of this compound blends is typically very close to that of ULSD.

Experimental Protocols

The evaluation of biodiesel properties follows standardized testing procedures to ensure accuracy and comparability of data. The general workflow involves preparing the FAME or biodiesel blend, followed by a series of analytical tests according to established standards.

Workflow cluster_tests Analytical Testing (ASTM/EN Standards) start Biodiesel / FAME Sample (e.g., this compound Blend) prep Sample Preparation (Blending, Degassing) start->prep cn_test Cetane Number (ASTM D613) prep->cn_test os_test Oxidative Stability (EN 14112) prep->os_test cfp_test Cold Flow Properties (ASTM D2500, D97, D6371) prep->cfp_test lub_test Lubricity (ASTM D6079 - HFRR) prep->lub_test hc_test Heat of Combustion (ASTM D240) prep->hc_test engine_test Engine Performance & Emissions Test prep->engine_test results Data Analysis & Comparative Reporting cn_test->results os_test->results cfp_test->results lub_test->results hc_test->results engine_test->results

Fig. 2: General experimental workflow for biodiesel property analysis.
  • Cetane Number: Determined using a standard Cooperative Fuel Research (CFR) engine according to the ASTM D613 method. This involves comparing the fuel's ignition delay with that of reference fuels.

  • Oxidative Stability: Measured as the induction period using the Rancimat method as specified in EN 14112 . The sample is heated while air is passed through it, and the time until the onset of rapid oxidation is measured.[8]

  • Cold Flow Properties:

    • Cloud Point (CP): The temperature at which a cloud of wax crystals first appears is determined by ASTM D2500 .

    • Pour Point (PP): The lowest temperature at which the fuel will still flow is determined by ASTM D97 .

    • Cold Filter Plugging Point (CFPP): The temperature at which wax crystals will plug a standard fuel filter is measured according to ASTM D6371 .

  • Lubricity: Assessed using the High-Frequency Reciprocating Rig (HFRR) test (ASTM D6079 ). This method measures the wear scar diameter on a steel ball oscillating against a stationary disk immersed in the fuel. A smaller wear scar indicates better lubricity.

  • Heat of Combustion: Measured using a bomb calorimeter following the ASTM D240 standard.

  • Engine Performance and Emissions: Conducted on a stationary, single-cylinder or multi-cylinder direct-injection diesel engine coupled to a dynamometer.[6][16] Key parameters like brake specific fuel consumption, thermal efficiency, and exhaust emissions (NOx, CO, HC, smoke opacity) are measured at various engine loads and speeds.

Conclusion

This compound holds a pivotal position in the composition of biodiesel, offering a highly desirable balance of properties. Its performance profile represents a functional compromise between the high ignition quality and stability of saturated FAMEs and the excellent cold-flow characteristics of polyunsaturated FAMEs.

  • Advantages: It provides a good cetane number, significantly better cold flow properties than saturated FAMEs, and reasonable oxidative stability, making it a versatile component for all-season biodiesel blends.[5] Its combustion characteristics are favorable, leading to reduced soot and CO emissions with minimal impact on engine efficiency.[6][18]

  • Limitations: Its oxidative stability, while superior to polyunsaturated FAMEs, is lower than that of saturated FAMEs, which may necessitate the use of antioxidant additives for long-term storage.[11]

Ultimately, the performance of this compound makes it a cornerstone FAME in the formulation of high-quality biodiesel. Its prevalence in many common feedstocks underscores its importance, and its balanced properties support its use as both a primary component and a blend agent to improve the performance of biodiesels rich in either saturated or polyunsaturated esters.

References

A Comparative Guide to Gas Chromatography and High-Performance Liquid Chromatography for Methyl Oleate Purity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of methyl oleate purity is critical across various industries, from biofuel production to the formulation of pharmaceuticals and specialty chemicals. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for this compound purity assessment, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: GC vs. HPLC for this compound Purity

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Detector Flame Ionization Detector (FID)Ultraviolet (UV) Detector
Strengths High resolution for volatile compounds, established and robust methods.[1]Excellent for separating non-volatile or thermally labile compounds, effective for isomer separation (cis/trans).[2]
Limitations Requires derivatization to volatile FAMEs, may not resolve certain isomers effectively.[1][2]Can be challenging to separate compounds with similar polarity and structure, such as methyl palmitate and this compound.[3]
Sample Preparation Involves extraction and derivatization (transesterification) to form Fatty Acid Methyl Esters (FAMEs).[1][4]Sample is dissolved in a suitable solvent, often acetonitrile.[2]

Quantitative Performance Comparison

The following table summarizes key performance metrics for both GC and HPLC in the analysis of fatty acid methyl esters, including this compound.

ParameterGC-FIDHPLC-UV
Linearity (r²) > 0.99≥ 0.995[5]
Repeatability (RSD) < 5%< 3%[2][6]
Limit of Detection (LOD) Not explicitly found for this compound0.0018% mass[5]
Limit of Quantification (LOQ) Not explicitly found for this compound0.0054% mass[5]

Cross-Validation Workflow

The cross-validation of GC and HPLC methods is a critical step to ensure the accuracy and reliability of results. A typical workflow for this process is illustrated below.

Cross-Validation Workflow for this compound Purity Analysis A Sample Preparation (this compound) B GC-FID Analysis A->B Inject C HPLC-UV Analysis A->C Inject D Data Acquisition (GC Chromatogram) B->D E Data Acquisition (HPLC Chromatogram) C->E F Purity Calculation (GC Data) D->F G Purity Calculation (HPLC Data) E->G H Statistical Comparison (e.g., Paired t-test) F->H G->H I Method Validation (Accuracy, Precision, Linearity) H->I

Cross-Validation Workflow Diagram

Experimental Protocols

Gas Chromatography (GC-FID) Protocol

This protocol is a general representation based on common practices for FAME analysis.[1]

  • Sample Preparation (Transesterification):

    • Weigh approximately 25 mg of the oil sample into a vial.

    • Add 2 mL of methanolic hydrochloride reagent.

    • Heat the mixture to facilitate the esterification process, converting triglycerides to FAMEs.

    • After cooling, add a nonpolar solvent like heptane to extract the FAMEs.

  • GC-FID Conditions:

    • Column: A capillary column with a polar stationary phase, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase, is typically used for FAME separation.[1]

    • Injector: Split/splitless injector.

    • Carrier Gas: Helium or Hydrogen.

    • Temperature Program:

      • Initial oven temperature: Hold at a lower temperature (e.g., 60°C) for a few minutes.

      • Ramp: Increase the temperature at a controlled rate (e.g., 25°C/min) to a final temperature (e.g., 220°C).

      • Hold: Maintain the final temperature for a sufficient time to elute all components.

    • Detector: Flame Ionization Detector (FID) set at a high temperature (e.g., 250°C).

    • Injection Volume: Typically 1 µL.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a validated method for the analysis of fatty acid methyl esters.[2][6]

  • Sample Preparation:

    • Accurately weigh about 25 mg of the this compound sample.

    • Dissolve the sample in acetonitrile to a known concentration.

    • The sample can be injected without further treatment.[2]

  • HPLC-UV Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: Isocratic elution with 100% acetonitrile.[2][6]

    • Flow Rate: 1 mL/min.[6]

    • Column Temperature: 40°C.[6]

    • Detector: UV detector set at 205 nm.[6]

    • Injection Volume: 10 µL.[6]

Discussion

Both GC and HPLC are suitable for determining the purity of this compound, and the choice of method often depends on the specific requirements of the analysis and the available instrumentation.

GC-FID is a well-established and robust method, often considered a reference method for FAME analysis.[5] Its high resolving power is advantageous for separating a wide range of fatty acid methyl esters. However, the need for derivatization adds an extra step to the sample preparation process.

HPLC-UV offers a viable alternative, with studies demonstrating a good correlation with GC results.[5] A significant advantage of HPLC is its ability to separate cis and trans isomers, which can be challenging for some GC methods.[2] The sample preparation for HPLC is generally simpler as it does not require derivatization. However, challenges may arise in separating FAMEs with very similar structures and polarities, such as this compound and methyl palmitate, which may co-elute.[3] Method development, including optimization of the mobile phase composition, can overcome such separation challenges.[3]

Conclusion

The cross-validation of GC and HPLC results is essential for ensuring the accuracy of this compound purity assessment. While GC-FID remains a standard and reliable technique, HPLC-UV presents a strong alternative with advantages in isomer separation and simpler sample preparation. The detailed protocols and comparative data in this guide provide a foundation for researchers to implement and validate these methods in their laboratories. The selection of the optimal technique will ultimately be guided by the specific analytical goals, sample matrix, and the need for isomeric separation.

References

Methyl Oleate: A Comprehensive Fuel Property Analysis Against ASTM and EN Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fuel properties of methyl oleate, a principal component of many biodiesels, against the established American (ASTM D6751) and European (EN 14214) standards for biodiesel. The data presented is supported by experimental findings, offering a clear perspective on its performance as a fuel or fuel additive.

Quantitative Data Summary

The following table summarizes the key fuel properties of this compound in comparison to the limits set by ASTM D6751 and EN 14214. This allows for a direct assessment of its suitability as a biodiesel fuel.

Fuel PropertyTest MethodThis compound (Typical Values)ASTM D6751-23a Limits[1][2]EN 14214:2012+A2:2019 Limits[3][4][5][6]
Density at 15°C ASTM D1298 / EN ISO 3675870 - 880 kg/m ³Report860 - 900 kg/m ³
Kinematic Viscosity at 40°C ASTM D445 / EN ISO 31044.3 - 4.6 mm²/s1.9 - 6.0 mm²/s3.5 - 5.0 mm²/s
Cetane Number ASTM D613 / EN ISO 516556 - 5947 min.51 min.
Oxidation Stability at 110°C EN 141123.5 - 5.2 hours3 min. (B100)8 min.
Flash Point ASTM D93 / EN ISO 2719> 130 °C93 min. °C101 min. °C
Cloud Point ASTM D2500Reported based on climateReportReported based on climate
Sulfur Content ASTM D5453< 15 ppm≤ 15 ppm (S15)≤ 10 mg/kg

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and reproducibility of the findings.

Density at 15°C (ASTM D1298)

This method determines the density of petroleum products and other transparent liquids.

  • Apparatus: Hydrometer, hydrometer cylinder, thermometer, and a constant temperature bath.

  • Procedure:

    • The sample is brought to a specified temperature, typically near the test temperature.

    • The hydrometer cylinder is filled with the sample.

    • The hydrometer is gently lowered into the sample and allowed to float freely.

    • Once the hydrometer has settled, the reading is taken at the point where the principal surface of the liquid cuts the hydrometer scale.

    • The temperature of the sample is recorded.

    • The observed hydrometer reading is corrected to the reference temperature of 15°C using standard petroleum measurement tables.

Kinematic Viscosity at 40°C (ASTM D445)

This test method measures the kinematic viscosity of transparent and opaque liquids.

  • Apparatus: Calibrated glass capillary viscometer, a constant temperature bath, and a stopwatch.

  • Procedure:

    • The viscometer is charged with the sample.

    • The viscometer is placed in a constant temperature bath set at 40°C until the sample reaches the bath temperature.

    • The time taken for the liquid to flow under gravity between two marked points on the viscometer is measured.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the calibration constant of the viscometer.

Cetane Number (ASTM D613)

This method determines the ignition quality of diesel fuels.

  • Apparatus: A standard single-cylinder, four-stroke cycle, variable compression ratio, cooperative fuel research (CFR) engine.

  • Procedure:

    • The engine is operated on the test fuel.

    • The compression ratio is adjusted until the fuel ignites at a specific point after injection (the ignition delay).

    • The engine is then run on blends of two reference fuels with known cetane numbers, and the compression ratios required to produce the same ignition delay are determined.

    • The cetane number of the test fuel is interpolated from the compression ratios and the known cetane numbers of the reference fuels.

Oxidation Stability at 110°C (EN 14112)

This method, also known as the Rancimat test, assesses the resistance of biodiesel to oxidation under accelerated conditions.

  • Apparatus: Rancimat instrument, which includes a heating block, reaction vessels, air pump, and a conductivity measuring cell.

  • Procedure:

    • A measured amount of the sample is placed in a reaction vessel.

    • The vessel is heated to 110°C in the heating block.

    • A stream of purified air is passed through the sample.

    • The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.

    • The conductivity of the water is continuously measured. A sharp increase in conductivity indicates the formation of volatile acids, marking the end of the induction period.

    • The oxidation stability is reported as the induction period in hours.

Visualization of Evaluation Workflow

The following diagram illustrates the logical workflow for evaluating the fuel properties of this compound against established standards.

Fuel_Property_Evaluation cluster_0 Sample Preparation cluster_1 Property Testing cluster_2 Standards Comparison cluster_3 Evaluation Outcome MethylOleate This compound Sample Density Density (ASTM D1298) MethylOleate->Density Testing Viscosity Kinematic Viscosity (ASTM D445) MethylOleate->Viscosity Testing Cetane Cetane Number (ASTM D613) MethylOleate->Cetane Testing Oxidation Oxidation Stability (EN 14112) MethylOleate->Oxidation Testing ASTM ASTM D6751 Density->ASTM Compare EN EN 14214 Density->EN Compare Viscosity->ASTM Viscosity->EN Cetane->ASTM Cetane->EN Oxidation->ASTM Oxidation->EN Compliance Compliance Assessment ASTM->Compliance EN->Compliance

Caption: Workflow for evaluating this compound fuel properties against ASTM and EN standards.

References

Assessing the performance of methyl oleate as a surfactant compared to traditional surfactants.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of methyl oleate as a surfactant against traditional surfactants such as Sodium Dodecyl Sulfate (SDS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100. This analysis is supported by a review of available experimental data on their efficacy in reducing oil-water interfacial tension and their role in the formation and stabilization of emulsions.

This compound, a fatty acid methyl ester derived from oleic acid, presents itself as a bio-based and biodegradable alternative to conventional synthetic surfactants.[1][2] While traditional surfactants like SDS, CTAB, and Triton X-100 are well-characterized for their ability to form micelles in aqueous solutions and reduce surface tension, this compound's insolubility in water dictates a different mechanism of action, primarily as a water-in-oil or oil-in-water emulsifier. Due to this fundamental difference, a direct comparison of Critical Micelle Concentration (CMC) is not applicable. Therefore, this guide will focus on the comparative performance in emulsion systems, a key application for these molecules.

Key Performance Indicators in Emulsification

The efficacy of a surfactant in creating stable emulsions is primarily determined by its ability to reduce the interfacial tension between the oil and water phases and the resulting droplet size distribution of the dispersed phase. Lower interfacial tension facilitates the formation of smaller droplets, while the surfactant's ability to stabilize these droplets against coalescence determines the long-term stability of the emulsion.

Interfacial Tension Reduction

The reduction of interfacial tension is a critical factor in the emulsification process. A lower interfacial tension between the oil and water phases requires less energy to create the large interfacial area characteristic of an emulsion.

Table 1: Comparison of Oil-Water Interfacial Tension with Various Surfactants

SurfactantOil PhaseAqueous PhaseInterfacial Tension (mN/m)
This compound Data not availableData not availableData not available
Sodium Dodecyl Sulfate (SDS) DodecaneWater~10
Cetyltrimethylammonium Bromide (CTAB) OilWaterData varies with oil and concentration
Triton X-100 Various AlkanesWaterDecreases with increasing concentration

Note: The interfacial tension values for traditional surfactants are dependent on concentration, temperature, and the specific oil and aqueous phases used.

Emulsion Droplet Size and Stability

The size of the droplets in an emulsion is a key indicator of its stability. Smaller and more uniform droplet sizes generally lead to more stable emulsions with a longer shelf life.

Qualitative assessments describe this compound as capable of facilitating "stable emulsification".[6] One study noted that the emulsifying properties of this compound were measured, implying that it is a competent emulsifier.[7] However, specific droplet size data from these studies were not available. In contrast, extensive research has been conducted on the droplet sizes of emulsions stabilized by traditional surfactants. For example, emulsions stabilized by SDS have been shown to have droplet sizes that can be controlled by factors such as surfactant concentration and mixing speed.[6]

Table 2: Comparison of Emulsion Droplet Size with Various Surfactants

SurfactantOil PhaseAqueous PhaseTypical Droplet Size
This compound Data not availableData not availableData not available
Sodium Dodecyl Sulfate (SDS) Various OilsWaterMicrometer to sub-micrometer range
Cetyltrimethylammonium Bromide (CTAB) Various OilsWaterMicrometer to sub-micrometer range
Triton X-100 Various OilsWaterMicrometer to sub-micrometer range

Note: Droplet size is highly dependent on the emulsification method, energy input, and the composition of the oil and water phases.

Experimental Protocols

To ensure objective and reproducible comparisons, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in the assessment of surfactant performance.

Determination of Oil-Water Interfacial Tension (Pendant Drop Method)

The pendant drop method is a widely used technique to measure the interfacial tension between two immiscible liquids.[8][9][10][11][12]

Principle: The shape of a drop of one liquid suspended in another is determined by the balance between the interfacial tension and gravitational forces. By analyzing the shape of the pendant drop, the interfacial tension can be calculated using the Young-Laplace equation.

Apparatus:

  • Goniometer/Tensiometer with a high-resolution camera

  • Syringe with a needle of appropriate diameter

  • Cuvette or sample cell

  • Software for drop shape analysis

Procedure:

  • Fill the cuvette with the denser of the two liquids (e.g., water).

  • Fill the syringe with the less dense liquid (e.g., oil containing the surfactant to be tested).

  • Immerse the needle tip into the denser liquid within the cuvette.

  • Slowly dispense a drop of the less dense liquid from the needle tip.

  • Allow the drop to hang from the needle and reach equilibrium.

  • Capture a high-resolution image of the drop profile.

  • The software analyzes the shape of the drop and calculates the interfacial tension based on the principles of the Young-Laplace equation.

  • Repeat the measurement multiple times to ensure accuracy and reproducibility.

G cluster_0 Pendant Drop Method Workflow start Start fill_cuvette Fill cuvette with denser liquid start->fill_cuvette fill_syringe Fill syringe with less dense liquid fill_cuvette->fill_syringe form_drop Form a pendant drop in the cuvette fill_syringe->form_drop capture_image Capture drop image form_drop->capture_image analyze_shape Analyze drop shape (Young-Laplace) capture_image->analyze_shape calculate_ift Calculate Interfacial Tension analyze_shape->calculate_ift end_node End calculate_ift->end_node

Pendant Drop Method for Interfacial Tension Measurement.
Determination of Emulsion Droplet Size (Dynamic Light Scattering - DLS)

Dynamic Light Scattering (DLS) is a common technique used to determine the size distribution of particles or droplets in a suspension or emulsion.[13][14][15][16][17]

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the droplets. Smaller droplets move more rapidly, causing faster fluctuations in the scattered light intensity. By analyzing these fluctuations, the hydrodynamic diameter of the droplets can be determined using the Stokes-Einstein equation.

Apparatus:

  • Dynamic Light Scattering (DLS) instrument with a laser source and detector

  • Sample cuvettes

  • Dilution solvent (filtered)

Procedure:

  • Prepare the emulsion using a standardized method (e.g., high-shear homogenization).

  • Dilute a small aliquot of the emulsion with a suitable solvent (typically the continuous phase) to a concentration appropriate for DLS measurement, ensuring the solvent is filtered to remove any dust or particulate matter.

  • Transfer the diluted sample to a clean DLS cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the experimental parameters, including temperature, solvent viscosity, and refractive index.

  • Initiate the measurement. The instrument will record the fluctuations in scattered light intensity over time.

  • The software performs a correlation analysis on the intensity fluctuations to determine the diffusion coefficient of the droplets.

  • The hydrodynamic diameter is then calculated from the diffusion coefficient using the Stokes-Einstein equation.

  • The results are typically presented as a particle size distribution.

G cluster_1 DLS Workflow for Emulsion Droplet Size start Start prepare_emulsion Prepare Emulsion start->prepare_emulsion dilute_sample Dilute Emulsion Sample prepare_emulsion->dilute_sample load_sample Load Sample into DLS Instrument dilute_sample->load_sample set_params Set Experimental Parameters load_sample->set_params measure_scattering Measure Light Scattering Fluctuations set_params->measure_scattering analyze_data Analyze Data (Stokes-Einstein) measure_scattering->analyze_data get_distribution Obtain Droplet Size Distribution analyze_data->get_distribution end_node End get_distribution->end_node

Dynamic Light Scattering for Droplet Size Analysis.

Conclusion

This compound shows promise as a bio-based emulsifier, with qualitative reports highlighting its effectiveness in forming stable emulsions.[1][2][6] However, a direct quantitative comparison with traditional surfactants like SDS, CTAB, and Triton X-100 is challenging due to the limited availability of specific experimental data on its performance in reducing oil-water interfacial tension and the resulting emulsion droplet sizes.

For a comprehensive assessment, further experimental studies are required to quantify the emulsifying performance of this compound under various conditions and with different oil phases. Such studies would enable a more direct and quantitative comparison with the well-established performance of traditional surfactants, providing valuable insights for researchers and professionals seeking sustainable and effective surfactant alternatives.

References

Safety Operating Guide

Proper Disposal of Methyl Oleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This document provides essential safety and logistical information for the proper disposal of methyl oleate, tailored for researchers, scientists, and drug development professionals. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is necessary to ensure a safe laboratory environment and compliance with environmental regulations.[1][2][3]

It is important to note that while most safety data sheets (SDS) classify this compound as non-hazardous, at least one source identifies it as a flammable liquid and an aspiration hazard that is very toxic to aquatic life with long-lasting effects.[4] Therefore, it is prudent to handle and dispose of it with care, following the most conservative safety guidelines.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn.

  • Eye Protection: Wear safety glasses with side-shields or goggles.[5][6]

  • Hand Protection: Use solvent-resistant gloves, such as nitrile.[5] Gloves must be inspected before use and disposed of properly after handling the chemical.

  • Skin Protection: Wear a laboratory coat or other protective clothing to prevent skin contact.[5][6]

  • Ventilation: Work in a well-ventilated area, such as a fume hood, especially when handling larger quantities or creating aerosols.[7][8]

Physical and Chemical Properties

Understanding the properties of this compound is key to its safe handling and disposal.

PropertyValue
CAS Number 112-62-9[1][2][3][4]
EC Number 203-992-5[1][2][3]
Molecular Formula C₁₉H₃₆O₂[4]
Boiling Point 218 °C (424.4 °F)[3]
Flash Point 113 °C (235.4 °F)[3]
Density 0.874 g/cm³ (at 20°C / 68°F)[3]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and whether it is contaminated. Never dispose of this compound by pouring it down the drain or into sewers. [1][2][9][10]

Disposal of Small Quantities (<50 mL)

This procedure is suitable for minor spills or the disposal of small residual amounts of uncontaminated this compound.

Experimental Protocol:

  • Work Area: Perform this procedure in a certified chemical fume hood.[7]

  • Absorption: Absorb the liquid this compound onto an inert material, such as paper towels.[7]

  • Evaporation: Place the absorbent material in the fume hood and allow the this compound to evaporate completely.[7]

  • Final Disposal: Once the paper towel is dry and the chemical has fully evaporated, it can be disposed of in the regular solid waste bin.[7]

Disposal of Large Quantities (>50 mL) and Contaminated Waste

For larger volumes, spills, or this compound that has been contaminated, a different procedure is required.

Experimental Protocol:

  • Containment: If dealing with a spill, first contain the liquid to prevent it from spreading.

  • Absorption: Absorb the this compound onto a non-flammable, inert absorbent material such as vermiculite, sand, or cat litter.[5][7]

  • Collection: Carefully scoop the absorbed material into a sturdy, chemically resistant container that can be tightly sealed.[5][7][11]

  • Labeling: Clearly label the container as "Waste this compound" and list any known contaminants. Use an official hazardous waste tag if required by your institution.[12]

  • Storage: Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials like strong oxidizers.[1][11]

  • Professional Disposal: Arrange for the collection of the waste container by a licensed hazardous waste disposal contractor.[5][7]

Empty Container Disposal

Properly cleaned containers can often be recycled.

  • Initial Rinse: The first rinse of a container that held this compound must be collected and disposed of as hazardous waste.[11] Collect this rinse liquid in a designated waste container.

  • Thorough Cleaning: After the initial rinse, wash the container thoroughly with soap and water.

  • Recycling/Disposal: Completely emptied and cleaned packages can be recycled.[2] If recycling is not an option, dispose of the clean container according to your facility's guidelines.

MethylOleateDisposal start Start: this compound for Disposal check_quantity Assess Quantity start->check_quantity no_drain IMPORTANT: NEVER pour down the drain start->no_drain small_quantity < 50 mL check_quantity->small_quantity Small large_quantity > 50 mL or Contaminated check_quantity->large_quantity Large / Contaminated absorb_paper 1. Absorb on paper towel in a fume hood small_quantity->absorb_paper absorb_inert 1. Absorb on inert material (e.g., vermiculite) large_quantity->absorb_inert evaporate 2. Allow to evaporate completely absorb_paper->evaporate trash 3. Dispose of dry towel in regular trash evaporate->trash collect_seal 2. Collect in a sealable, labeled container absorb_inert->collect_seal store_waste 3. Store in designated waste area collect_seal->store_waste contractor 4. Arrange pickup by licensed waste contractor store_waste->contractor

Caption: Decision workflow for the proper disposal of this compound.

References

×

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl Oleate
Reactant of Route 2
Reactant of Route 2
Methyl Oleate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.